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[Tyr3,Lys5(Boc)]octreotide acetate Documentation Hub

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  • Product: [Tyr3,Lys5(Boc)]octreotide acetate
  • CAS: 147790-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of [Tyr3,Lys5(Boc)]octreotide Acetate and its Derivatives

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of octreotide analogs, with a specific focus on the role of [Tyr3,Lys5(Boc)]octreotide acetate as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of octreotide analogs, with a specific focus on the role of [Tyr3,Lys5(Boc)]octreotide acetate as a critical intermediate in their synthesis. While the direct biological activity of this Boc-protected precursor is not its primary application, understanding its structure and utility is fundamental for researchers and drug development professionals in the field of somatostatin receptor-targeted diagnostics and therapeutics. This document will delve into the molecular interactions, signaling pathways, and key experimental protocols used to characterize the potent pharmacological effects of the final, deprotected octreotide derivatives.

Introduction: The Strategic Importance of [Tyr3,Lys5(Boc)]octreotide Acetate

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy stems from its ability to mimic somatostatin's inhibitory effects on hormone secretion with a significantly longer half-life.[1][3] The development of advanced octreotide-based agents, particularly for targeted radionuclide therapy and imaging, necessitates precise chemical modifications.

[Tyr3,Lys5(Boc)]octreotide acetate serves as a key precursor in the synthesis of these advanced analogs. Its chemical structure, H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-ol (cyclic disulfide), features two critical modifications from the parent octreotide molecule:

  • Tyrosine Substitution at Position 3 ([Tyr3]): The replacement of phenylalanine with tyrosine provides a convenient site for radioiodination, a common technique for labeling peptides for in vitro assays and in vivo imaging.[4]

  • Boc Protection at Lysine 5 ([Lys5(Boc)]): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group attached to the epsilon-amine of the lysine residue.[][6] This protection is crucial as it prevents the highly reactive amine from participating in unwanted side reactions during the coupling of chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to the N-terminus of the peptide.[7] The Boc group is then removed in a subsequent deprotection step to yield the final, biologically active compound.[7]

Therefore, the mechanism of action discussed in this guide pertains to the deprotected derivatives of [Tyr3,Lys5(Boc)]octreotide acetate, as these are the molecules that interact with the biological targets.

Part 1: Molecular Interaction with Somatostatin Receptors (SSTRs)

The pharmacological effects of octreotide and its analogs are mediated through their interaction with a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[8] Octreotide-based peptides exhibit a high binding affinity, particularly for the SSTR2 subtype, which is overexpressed in a majority of neuroendocrine tumors.[9][10] They also show moderate to high affinity for SSTR5 and, in some cases, SSTR3.[9]

Binding Affinity and Selectivity

The binding affinity of an octreotide analog for each SSTR subtype is a critical determinant of its biological activity and clinical utility. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) in competitive binding assays. While specific binding data for the Boc-protected precursor is not commonly reported due to its role as a synthetic intermediate, extensive data exists for its deprotected derivatives.

Table 1: Comparative Binding Affinities (IC50/Kd, nM) of Octreotide Analogs for Human SSTR Subtypes

Compoundsst1sst2sst3sst4sst5Reference(s)
Octreotide 290 - 11400.4 - 2.14.4 - 34.5> 10005.6 - 32[9]
[Tyr3]octreotide -1.3 ± 0.3---[10]
DOTA-[Tyr3]octreotide (DOTATOC) -8.82 ± 3.28---[11]
Ga-DOTA-[Tyr3]octreotide -2.5---
Y-DOTA-[Tyr3]octreotate -1.6---

Note: Data is compiled from various sources and experimental conditions may vary. "-" indicates data not available in the cited sources.

The substitution of Phe3 with Tyr3 and the addition of chelators like DOTA can influence the binding profile. For instance, Ga-DOTA-[Tyr3]octreotate demonstrates a remarkably high affinity for SSTR2 (IC50 of 0.2 nM).

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound. The principle lies in the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and an unlabeled test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14 or [111In-DTPA]octreotide) to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., a deprotected DOTA-[Tyr3]octreotide).

    • To determine non-specific binding, add a high concentration of unlabeled somatostatin or octreotide to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Diagram: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture SSTR-expressing cells prep_membranes Prepare cell membranes prep_cells->prep_membranes mix Incubate membranes, radioligand, and test compound prep_membranes->mix prep_ligands Prepare radioligand and test compound dilutions prep_ligands->mix filter Separate bound from free ligand via filtration mix->filter count Quantify bound radioactivity filter->count plot Plot % inhibition vs. [Compound] count->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Downstream Signaling Pathways

Upon agonist binding, SSTRs, being GPCRs, activate intracellular signaling cascades that ultimately lead to the characteristic inhibitory effects of octreotide analogs. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase and cAMP Reduction

The activation of the Gi alpha subunit by an SSTR-agonist complex leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The decrease in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity and, ultimately, the inhibition of hormone exocytosis from secretory vesicles.

Modulation of Ion Channel Activity

The Gβγ subunits, which dissociate from the Gαi subunit upon receptor activation, can directly modulate the activity of ion channels. This includes:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, a critical trigger for hormone secretion.

Receptor Internalization

Prolonged exposure to agonists like octreotide can induce the internalization of SSTRs, particularly SSTR2.[6][7] This process of receptor-mediated endocytosis can lead to receptor downregulation or recycling back to the cell surface, which can influence the long-term responsiveness of cells to the drug. Studies have shown that different analogs can induce distinct patterns of SSTR internalization and trafficking.

Diagram: SSTR2 Signaling Pathway

G agonist Octreotide Analog sstr2 SSTR2 agonist->sstr2 g_protein Gi/o Protein (αβγ) sstr2->g_protein Activates internalization Receptor Internalization sstr2->internalization g_alpha Gαi g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits atp ATP camp cAMP atp->camp AC pka PKA camp->pka Activates secretion Hormone Secretion pka->secretion Inhibits k_channel->secretion via Hyperpolarization ca_channel->secretion via reduced Ca2+ influx

Caption: Simplified SSTR2 signaling cascade upon agonist binding.

Part 3: Functional Assays for Downstream Effects

To complement binding affinity data, functional assays are essential to determine the potency (EC50) and efficacy (Emax) of an octreotide analog in eliciting a biological response.

cAMP Accumulation Assay

This assay directly measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Plate SSTR-expressing cells in a 96-well plate and culture overnight.

  • Pre-treatment: On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation and Inhibition:

    • Add a known adenylyl cyclase activator, such as forskolin, to stimulate a baseline level of cAMP production.

    • Simultaneously, treat the cells with increasing concentrations of the octreotide analog.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay, such as an HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kit. In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the analog concentration.

    • Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.

GTPγS Binding Assay

This functional assay measures one of the earliest events in GPCR activation: the exchange of GDP for GTP on the Gα subunit. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from SSTR-expressing cells as described for the radioligand binding assay.

  • Assay Reaction:

    • In a reaction tube or well, combine the cell membranes, increasing concentrations of the octreotide analog, and a fixed concentration of GDP.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.

    • Fit the data to determine the EC50 (potency) and Emax (efficacy) of the agonist.

Conclusion

[Tyr3,Lys5(Boc)]octreotide acetate is a pivotal molecule in the field of medicinal chemistry and nuclear medicine, not for its direct biological effects, but as an indispensable, strategically protected precursor. Its synthesis allows for the precise and efficient creation of advanced octreotide analogs for tumor imaging and radionuclide therapy. The mechanism of action of these final deprotected compounds is a multi-faceted process initiated by high-affinity binding to somatostatin receptors, primarily SSTR2, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and ultimately, a potent suppression of hormone secretion. The rigorous characterization of these interactions and their downstream consequences, through the detailed experimental protocols outlined in this guide, is essential for the continued development of next-generation, targeted therapeutics for neuroendocrine diseases.

References

  • Drugs.com. (2026, February 4). Octreotide: Package Insert / Prescribing Information / MOA. Retrieved February 21, 2026, from [Link]

  • Reubi, J. C., Schär, J. C., Waser, B., Wenger, S., Heppeler, A., Schmitt, J. S., & Mäcke, H. R. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European journal of nuclear medicine, 27(3), 273–282.
  • Edreira, M., Melendez-Alafort, L., & Mather, S. J. (2002). Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide.
  • ABX advanced biochemical compounds GmbH. (n.d.). [Tyr3,Lys5(Boc)]octreotide acetate. Retrieved February 21, 2026, from [Link]

  • HPI – POLIMER. (2016). Synthesis of DOTA-TOC Conjugate as a Precursor of 177Lu-DOTA-TOC Radiopharmaceutical for Therapy and Diagnosis of Somatostatin Receptor Positive Cancer. Retrieved February 21, 2026, from [Link]

  • Ivanova, N., & Yaneva, Z. (2012). Antioxidant capacity of new analogs of octreotide.
  • Lee, B., Kim, J., Lee, Y., & Kim, S. (2015). Effects of Chelator Modifications on 68Ga-Labeled [Tyr3]Octreotide Conjugates. Molecular imaging and biology, 17(5), 653–661.
  • Mier, W., & Haberkorn, U. (2018). Somatostatin receptor PET ligands - the next generation for clinical practice. Theranostics, 8(22), 6272–6278.
  • ResearchGate. (n.d.). Saturation binding curve of 67Ga-DOTA-[Tyr3]octreotide using rat brain cortex membranes. Retrieved February 21, 2026, from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Cescato, R., Waser, B., Fani, M., & Reubi, J. C. (2008). Specific and High-Level Targeting of Radiolabeled Octreotide Analogues to Human Medulloblastoma Xenografts. Clinical Cancer Research, 14(10), 3128-3135.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved February 21, 2026, from [Link]

  • Kwekkeboom, D. J., Teunissen, J. J. M., Bakker, W. H., Kooij, P. P. M., de Herder, W. W., Feelders, R. A., van Eijck, C. H. J., de Jong, M., & Krenning, E. P. (2010). Treatment With the Radiolabeled Somatostatin Analog [177Lu-DOTA0,Tyr3]Octreotate: Toxicity, Efficacy, and Survival. Journal of Clinical Oncology, 28(1), 117-124.
  • Sassolas, G. (1993). [Octreotide, analog of somatostatin. Pharmacological properties and therapeutic applications in pituitary endocrine tumors]. Annales d'endocrinologie, 54(6), 427–435.
  • U.S. Food and Drug Administration. (n.d.). Sandostatin DESCRIPTION CLINICAL PHARMACOLOGY. Retrieved February 21, 2026, from [Link]

  • Thapar, K., & Singh, G. (2023). Octreotide. In StatPearls.
  • ResearchGate. (n.d.). The binding mode of octreotide to SSTR2. Retrieved February 21, 2026, from [Link]

  • PubMed. (2025, January 15). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved February 21, 2026, from [Link]

  • Zecchini, S., & Hofland, L. J. (2018). Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines. Frontiers in Endocrinology, 9, 146.

Sources

Exploratory

An In-Depth Technical Guide to [Tyr3,Lys5(Boc)]octreotide Acetate: A Key Intermediate in Targeted Drug Development

This guide provides a comprehensive technical overview of [Tyr3,Lys5(Boc)]octreotide acetate, a pivotal intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [Tyr3,Lys5(Boc)]octreotide acetate, a pivotal intermediate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, characterization, and critical applications, particularly in the burgeoning field of peptide-based diagnostics and therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.

Introduction: The Strategic Importance of [Tyr3,Lys5(Boc)]octreotide Acetate

Octreotide, a synthetic analog of the natural hormone somatostatin, is a cornerstone in the management of neuroendocrine tumors and acromegaly due to its ability to bind to somatostatin receptors (SSTRs) that are overexpressed on various tumor cells.[1][] The modification of the native octreotide sequence to produce [Tyr3,Lys5(Boc)]octreotide acetate represents a strategic advancement in the field of medicinal chemistry. The substitution of phenylalanine at position 3 with tyrosine (Tyr3) provides a site for radioiodination, while the introduction of a tert-butyloxycarbonyl (Boc) protecting group on the lysine at position 5 (Lys5) is crucial for regioselective chemical modifications.[3][4]

The Boc group on the epsilon-amino group of lysine prevents its participation in unwanted side reactions during subsequent chemical conjugations, most notably the attachment of chelating agents for radiolabeling with metallic radionuclides.[5][6] This targeted protection allows for the specific derivatization of the N-terminal amino group of the peptide, a common strategy in the development of targeted radiopharmaceuticals.[6] Consequently, [Tyr3,Lys5(Boc)]octreotide acetate serves as a vital precursor for the synthesis of a wide array of N-terminally modified octreotide analogs for diagnostic imaging and peptide receptor radionuclide therapy (PRRT).[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of [Tyr3,Lys5(Boc)]octreotide acetate is fundamental for its handling, formulation, and the design of subsequent synthetic modifications.

PropertyValueSource(s)
Molecular Formula C₅₄H₇₄N₁₀O₁₃S₂[][9][10]
Molecular Weight 1135.36 g/mol [][9][10]
CAS Number 147790-89-4[][10][11]
Appearance Colorless freeze-dried solid
Purity ≥95%[]
Boiling Point (Predicted) 1495.3 ± 65.0 °C at 760 mmHg[]
Density (Predicted) 1.395 ± 0.10 g/cm³[]
Solubility Information on specific solubility is limited in the provided search results. However, related compounds like octreotide acetate are soluble in acetic acid, DMSO, and methanol.[12][13]-
Storage -20°C[12]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of [Tyr3,Lys5(Boc)]octreotide acetate is typically achieved through solid-phase peptide synthesis (SPPS), a robust methodology for the stepwise assembly of peptide chains.[1][4][14] The following protocol outlines a representative Fmoc-based SPPS strategy.

Solid-Phase Peptide Synthesis Workflow

sp_synthesis Resin 2-Chlorotrityl chloride resin Load 1. Loading of Fmoc-Thr(tBu)-ol Resin->Load Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Load->Deprotection1 Coupling1 3. Coupling of Fmoc-Cys(Trt)-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Coupling of Fmoc-Thr(tBu)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 6. Fmoc Deprotection Wash2->Deprotection3 Coupling3 7. Coupling of Fmoc-Lys(Boc)-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 8. Fmoc Deprotection Wash3->Deprotection4 Coupling4 9. Coupling of Fmoc-D-Trp(Boc)-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Deprotection5 10. Fmoc Deprotection Wash4->Deprotection5 Coupling5 11. Coupling of Fmoc-Tyr(tBu)-OH Deprotection5->Coupling5 Wash5 Wash Coupling5->Wash5 Deprotection6 12. Fmoc Deprotection Wash5->Deprotection6 Coupling6 13. Coupling of Fmoc-Cys(Trt)-OH Deprotection6->Coupling6 Wash6 Wash Coupling6->Wash6 Deprotection7 14. Fmoc Deprotection Wash6->Deprotection7 Coupling7 15. Coupling of D-Phe-OH Deprotection7->Coupling7 Cleavage 16. Cleavage from Resin & Deprotection Coupling7->Cleavage Oxidation 17. Cyclization (Oxidation) Cleavage->Oxidation Purification 18. HPLC Purification Oxidation->Purification FinalProduct [Tyr3,Lys5(Boc)]octreotide acetate Purification->FinalProduct

Caption: Solid-phase synthesis workflow for [Tyr3,Lys5(Boc)]octreotide acetate.

Detailed Synthesis Protocol

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids: Fmoc-Thr(tBu)-ol, Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, D-Phe-OH

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 88% TFA, 4% water, 4% TIS, 4% DCM[14]

  • Oxidizing agent for cyclization (e.g., iodine or air)

  • Solvents: DMF, DCM, ether

Procedure:

  • Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM. Load the first amino acid, Fmoc-Thr(tBu)-ol, onto the resin in the presence of DIEA.[14]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the loaded amino acid by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence by activating its carboxyl group with a coupling reagent (e.g., HBTU) and adding it to the resin in the presence of a base (e.g., DIEA). The coupling efficiency can be monitored using the Kaiser test.[14]

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Cys(Trt)-OH, and finally D-Phe-OH.[14][15]

  • Cleavage and Global Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (except for the Boc on Lys5) using a cleavage cocktail.[14]

  • Cyclization: Form the disulfide bridge between the two cysteine residues through oxidation. This can be achieved using various methods, including air oxidation or treatment with iodine or charcoal.[4][14][15]

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

Purification Protocol: Preparative RP-HPLC

System: Preparative HPLC system with a C18 column. Mobile Phase A: 0.2% acetic acid in water.[14] Mobile Phase B: 0.2% acetic acid in methanol.[14] Gradient: A linear gradient of 20-60% B.[14] Flow Rate: Dependent on column size, e.g., 80 mL/min for a 50 x 250 mm column.[14] Detection: UV at 220 nm.[14][16]

The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final [Tyr3,Lys5(Boc)]octreotide acetate as a white powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the final product.

System: Analytical HPLC with a C18 column (e.g., 250 x 4.6 mm, 4 µm).[17] Mobile Phase A: 0.1% TFA in water.[15] Mobile Phase B: 0.1% TFA in acetonitrile.[15] Gradient: A suitable gradient to resolve the product from impurities. Flow Rate: Typically 1.0 mL/min.[17] Detection: UV at 220 nm or 280 nm.[5][17]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for this purpose.[7][15]

Expected [M+H]⁺: 1136.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Critical Role of the Lys5(Boc) Moiety in Drug Development

The strategic placement of the Boc protecting group on the lysine at position 5 is the defining feature of this intermediate, enabling its utility in the development of advanced drug candidates.

Enabling Regioselective Conjugation

The primary amino groups of a peptide, namely the N-terminal α-amino group and the ε-amino group of lysine residues, are common sites for chemical modification. In the case of Tyr3-octreotide, both the N-terminus of D-Phe and the side chain of Lys5 are available for conjugation. The Boc protection of the Lys5 side chain effectively blocks this position, directing any subsequent conjugation reaction to the N-terminal α-amino group.[5][6] This regioselectivity is paramount for ensuring the homogeneity of the final product and maintaining its biological activity.

A Precursor for DOTA Conjugation and Radiometal Labeling

A prominent application of [Tyr3,Lys5(Boc)]octreotide acetate is in the synthesis of DOTA-conjugated peptides.[5][7] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that can stably coordinate a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for PRRT.[6][20]

The synthesis of DOTA-Tyr3-octreotide involves coupling a DOTA derivative (often with one carboxyl group activated) to the deprotected N-terminus of [Tyr3,Lys5(Boc)]octreotide acetate, followed by the removal of the Boc group.[5]

dota_conjugation Start [Tyr3,Lys5(Boc)]octreotide acetate Conjugation 1. Coupling with activated DOTA derivative Start->Conjugation Deprotection 2. Boc Deprotection (TFA) Conjugation->Deprotection Purification 3. HPLC Purification Deprotection->Purification FinalProduct DOTA-Tyr3-octreotide Purification->FinalProduct

Caption: Workflow for the synthesis of DOTA-Tyr3-octreotide.

Stability Considerations

The stability of [Tyr3,Lys5(Boc)]octreotide acetate is a critical factor for its storage and handling. As a peptide, it is susceptible to degradation through hydrolysis and oxidation. The acetate salt form is commonly used for peptide drugs.[12] Long-term stability studies of related octreotide formulations have shown good stability under refrigerated conditions (4°C).[21] It is advisable to store the lyophilized powder at -20°C and to minimize exposure to moisture and light.[12] Solutions of the peptide should be freshly prepared or stored under appropriate conditions to prevent degradation.

Conclusion

[Tyr3,Lys5(Boc)]octreotide acetate is a meticulously designed and indispensable intermediate in the field of peptide-based drug development. Its unique structural features, particularly the Boc-protected lysine, provide the necessary chemical handle for the regioselective synthesis of advanced diagnostic and therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their endeavors to create next-generation targeted medicines.

References

  • Process For The Preparation Of Octreotide Acetate. QuickCompany. Available from: [Link]

  • China [Tyr3,Lys5(Boc)]octreotide acetate CAS:147790-89-4 manufacturer supplier producer and factory-NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Edreira M, et al. Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. ResearchGate. 2002. Available from: [Link]

  • Wang Y, et al. pH Modulation as a Key Strategy for Developing a Stable Lyotropic Liquid Crystal Formulation of Octreotide Acetate. MDPI. 2024. Available from: [Link]

  • Edwards WB, et al. Generally Applicable, Convenient Solid-Phase Synthesis and Receptor Affinities of Octreotide Analogs. PubMed. 1994. Available from: [Link]

  • Method for synthesis of Tyr-3-octreotide. Google Patents.
  • Menke AJ, et al. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Wiley Online Library. 2024. Available from: [Link]

  • Ahn JH, et al. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems. PMC. 2015. Available from: [Link]

  • Process for preparing octreotide and derivatives thereof. Google Patents.
  • Refining method of octreotide. Google Patents.
  • Liu Z, et al. Effects of Chelator Modifications on 68Ga-Labeled [Tyr3]Octreotide Conjugates. PMC. 2015. Available from: [Link]

  • Process for preparing octreotide and derivatives thereof. Google Patents.
  • [Tyr3,Lys5(Boc)]octreotide acetate. ABX. Available from: [Link]

  • Meeting System Suitability for USP Octreotide Acetate Assay. Phenomenex. Available from: [Link]

  • Wang Y, et al. Quantitative determination and validation of octreotide acetate using 1 H-NMR spectroscopy with internal standard method. PubMed. 2018. Available from: [Link]

  • Ritawidya R, et al. Synthesis of DOTA-TOC Conjugate as a Precursor of 177Lu-DOTA-TOC Radiopharmaceutical for Therapy and Diagnosis of Somatostatin Receptor Positive Cancer. HPI – POLIMER. 2016. Available from: [Link]

  • Quantitative determination and validation of octreotide acetate using 1H‐NMR spectroscopy with internal standard method. ResearchGate. 2018. Available from: [Link]

  • Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: Compatibility study with morphine and metoclopramide injections. ResearchGate. 2017. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Menke AJ, et al. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. PubMed. 2024. Available from: [Link]

  • MALDI-MS of Tyr 3 -octreotide. ResearchGate. Available from: [Link]

  • Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems. ResearchGate. 2015. Available from: [Link]

  • Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177 Lu- and 90 Y-Rituximab in Xenografted Mice. Brieflands. 2018. Available from: [Link]

  • RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF RELATED COMPOUNDS OF OCTREOTIDE ACETATE DEPOT SUSPENSION (MICROSPHERES). European Journal of Pharmaceutical and Medical Research. 2020. Available from: [Link]

  • Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines. PubMed. 2018. Available from: [Link]

Sources

Foundational

Technical Guide: [Tyr3,Lys5(Boc)]octreotide Acetate for Peptide Receptor Radionuclide Therapy (PRRT) Development

[1] Strategic Utility: The Role of Orthogonal Protection In the development of somatostatin analogs (SSAs) for Peptide Receptor Radionuclide Therapy (PRRT), [Tyr3,Lys5(Boc)]octreotide acetate serves as a critical, high-f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Utility: The Role of Orthogonal Protection

In the development of somatostatin analogs (SSAs) for Peptide Receptor Radionuclide Therapy (PRRT), [Tyr3,Lys5(Boc)]octreotide acetate serves as a critical, high-fidelity intermediate. Its primary utility lies in its orthogonal protection strategy , specifically the tert-butyloxycarbonyl (Boc) group on the


-amine of the Lysine-5 residue.[]
The Regioselectivity Challenge

Native octreotide contains two primary amine sites available for conjugation:

  • The N-terminal

    
    -amine (D-Phe1).[]
    
  • The side-chain ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amine (Lys5).[][2]
    

For optimal receptor binding affinity (SSTR2 targeting), chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) must be conjugated exclusively to the N-terminus .[] Conjugation at the Lys5 site significantly diminishes binding affinity because this residue is crucial for the pharmacophore's interaction with the receptor pocket.

[Tyr3,Lys5(Boc)]octreotide solves this by "masking" the Lys5 site. This forces the activated chelator (e.g., DOTA-NHS-ester) to react solely with the N-terminal D-Phe, ensuring a homogeneous, high-affinity drug substance (DOTA-TOC).[]

Physicochemical Characterization

Before initiating synthesis, the precursor must be validated against strict physicochemical standards to ensure downstream yield and purity.

Table 1: Chemical Specifications of [Tyr3,Lys5(Boc)]octreotide Acetate

ParameterSpecificationNotes
Sequence H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-olCyclic disulfide bridge between Cys2 and Cys7.[][3][4]
Molecular Formula

Acetate salt form varies in counter-ion stoichiometry.
Molecular Weight 1135.36 g/mol Monoisotopic mass.
Purity (HPLC)

Critical to prevent competing side-reactions.[]
Solubility Soluble in DMF, DMSO, Water/AcetonitrileHydrophobic Boc group reduces water solubility compared to naked octreotide.
Appearance White to off-white lyophilized powderHygroscopic; store at -20°C under inert gas.[]

Critical Protocol: Regioselective Synthesis of DOTA-TOC

This protocol details the conversion of [Tyr3,Lys5(Boc)]octreotide into the PRRT precursor DOTA-TOC. This workflow assumes the use of DOTA-NHS-ester for solution-phase conjugation.[]

Phase A: Conjugation (The "Coupling")

Objective: Attach DOTA chelator to the N-terminus while Lys5 remains protected.[5]

  • Solubilization: Dissolve 10 mg (

    
    ) of [Tyr3,Lys5(Boc)]octreotide acetate in 500 
    
    
    
    of anhydrous DMF (Dimethylformamide). Ensure pH is adjusted to 7.5–8.0 using DIPEA (N,N-Diisopropylethylamine).[]
    • Note: Avoid water in this step to prevent hydrolysis of the NHS-ester.

  • Activation: Separately, dissolve DOTA-NHS-ester (1.5 - 2.0 equivalents) in anhydrous DMF.

  • Reaction: Add the DOTA-NHS solution dropwise to the peptide solution under continuous stirring at Room Temperature (RT).

  • Monitoring: Monitor reaction via RP-HPLC. The hydrophobic Boc group causes the intermediate (DOTA-[Tyr3,Lys5(Boc)]octreotide) to elute later than the final deprotected product.

    • Endpoint: >98% conversion of the starting peptide (typically 2–4 hours).

Phase B: Global Deprotection

Objective: Remove the Boc group from Lys5 (and tBu groups from DOTA if using protected DOTA) to restore biological activity and chelating capacity.

  • Scavenger Cocktail Preparation: Prepare a cleavage cocktail of TFA:Triisopropylsilane:Water (95:2.5:2.5) .

    • Mechanism:[6] TFA (Trifluoroacetic acid) cleaves the acid-labile Boc carbamate. The scavenger (Triisopropylsilane) captures the generated tert-butyl cations to prevent re-alkylation of the Trp or Tyr rings.

  • Cleavage: Add the reaction mixture from Phase A (after solvent evaporation) to the cocktail. Stir for 2–3 hours at RT.

  • Precipitation: Add cold diethyl ether to precipitate the crude DOTA-TOC. Centrifuge (3000 rpm, 10 min) and decant the supernatant. Wash the pellet 3x with ether.

Phase C: Purification & Validation[1]
  • Purification: Dissolve pellet in water/acetonitrile and purify via Preparative RP-HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in 0.1% TFA over 30 mins.

  • QC Check: Mass Spectrometry (ESI-MS) must confirm the mass of DOTA-TOC (

    
     Da).
    

Visualization: Synthesis & Mechanism[1]

Diagram 1: Regioselective Synthesis Workflow

This diagram illustrates the chemical transformation from the Boc-protected precursor to the radiolabeled drug.

G cluster_0 Critical Control Point: Orthogonal Protection Precursor [Tyr3,Lys5(Boc)]octreotide (Precursor) Coupling Reagent: DOTA-NHS + DIPEA (pH 8.0, DMF) Precursor->Coupling Intermediate DOTA-[Tyr3,Lys5(Boc)]octreotide (Protected Conjugate) Coupling->Intermediate Deprotection Reagent: TFA/TIS/H2O (Boc Removal) Intermediate->Deprotection FinalDrug DOTA-TOC (Drug Substance) Deprotection->FinalDrug Radiolabeling Radiolabeling (+ 177Lu or 68Ga) FinalDrug->Radiolabeling Product 177Lu-DOTA-TOC (Active PRRT Agent) Radiolabeling->Product

Caption: Synthesis pathway showing the utilization of Lys5(Boc) protection to ensure N-terminal regioselectivity.

Diagram 2: PRRT Mechanism of Action

Once synthesized, the [Tyr3]-octreotide moiety drives the therapeutic effect.

PRRT Drug 177Lu-DOTA-TOC (Systemic Circulation) Receptor SSTR2 Receptor (Tumor Cell Surface) Drug->Receptor Targets Binding High-Affinity Binding (Ligand-Receptor Complex) Receptor->Binding Tyr3 enhances affinity Internalization Endocytosis (Internalization into Cell) Binding->Internalization Triggered Radiation Beta Emission (177Lu) DNA Double-Strand Breaks Internalization->Radiation Retention Apoptosis Tumor Cell Death Radiation->Apoptosis Cytotoxicity

Caption: Mechanism of action for 177Lu-DOTA-TOC, highlighting the role of Tyr3 in SSTR2 targeting and internalization.[][4][7][8]

Radiolabeling & Quality Control

The final step converts the DOTA-TOC drug substance into the radiopharmaceutical.

Radiolabeling Protocol (177Lu)[1][8][9][10][11][12][13][14]
  • Buffer: Dissolve DOTA-TOC in 0.4M Acetate/Ascorbate buffer (pH 5.0).

  • Isotope: Add

    
     solution (non-carrier added).
    
  • Incubation: Heat at 95°C for 20–30 minutes. The DOTA cage collapses around the Lu(III) ion.

  • Chelation Efficiency: Verify via iTLC (Instant Thin Layer Chromatography). Free

    
     migrates with the solvent front (citrate buffer), while the complex remains at the origin.
    
    • Acceptance Criteria: Radiochemical purity > 95%.

Why Tyr3?

The substitution of Phenylalanine (Phe) with Tyrosine (Tyr) at position 3 is not merely for iodination.[4][9] It significantly increases the hydrophilicity and affinity for SSTR2 (Somatostatin Receptor Subtype 2), the primary receptor overexpressed in neuroendocrine tumors (NETs). The [Tyr3,Lys5(Boc)] precursor preserves this structural advantage throughout the synthesis.

References

  • HPI Polimer. (2016).[2] Synthesis of DOTA-TOC Conjugate as a Precursor of 177Lu-DOTA-Tyr3-Octreotide. Retrieved from [Link][]

  • ResearchGate. (2025). Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. Retrieved from [Link]

  • JPT Peptide Technologies. DOTA-TOC (DOTA-[Tyr3]-octreotide) Product Specifications. Retrieved from [Link][]

  • MDPI. (2021). 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of [Tyr³,Lys⁵(Boc)]octreotide Acetate

[1] Executive Summary [Tyr³,Lys⁵(Boc)]octreotide acetate is a critical, orthogonally protected peptide intermediate used primarily in the development of radiopharmaceuticals. It serves as the direct precursor for N-termi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[Tyr³,Lys⁵(Boc)]octreotide acetate is a critical, orthogonally protected peptide intermediate used primarily in the development of radiopharmaceuticals. It serves as the direct precursor for N-terminal conjugation reactions—most notably in the synthesis of DOTA-TOC (


Ga-edotreotide) and HYNIC-TOC .[]

The molecule features a Tyrosine substitution at position 3 (replacing Phenylalanine) to enhance hydrophilicity and receptor affinity profiles, and a tert-Butyloxycarbonyl (Boc) protecting group on the Lysine-5 side chain.[] This specific protection strategy allows for selective derivatization of the N-terminal amine without chemically altering the lysine residue, which is essential for somatostatin receptor binding.[]

Physicochemical Specifications

The following data represents the definitive molecular characteristics of the free base peptide. Note that "Acetate" refers to the counterion stoichiometry, which varies by batch but does not alter the core peptide formula.

Table 1: Molecular Data Sheet
ParameterSpecification
Chemical Name [Tyr³,Lys⁵(Boc)]octreotide
CAS Registry Number 147790-89-4
Molecular Formula C₅₄H₇₄N₁₀O₁₃S₂ (Net Peptide)
Average Molecular Weight 1135.36 g/mol
Monoisotopic Mass 1134.489 g/mol
Sequence H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-ol (Disulfide bridge: Cys2–Cys7)
Appearance White to off-white lyophilized powder
Solubility Soluble in water, DMSO, and methanol
Purity Standard

95% (HPLC)
Structural Visualization

The diagram below illustrates the cyclic octapeptide structure, highlighting the disulfide bridge and the orthogonal Boc protection on Lysine 5.

OctreotideStructure Figure 1: Structural connectivity of [Tyr3,Lys5(Boc)]octreotide showing orthogonal protection. DPhe H-D-Phe (N-Terminus) (Free Amine) Cys2 Cys2 DPhe->Cys2 Tyr3 Tyr3 (Modification) Cys2->Tyr3 Cys7 Cys7 Cys2->Cys7 S-S Bridge DTrp D-Trp Tyr3->DTrp Lys5 Lys5 DTrp->Lys5 Boc Boc Group (Protection) Lys5->Boc Side Chain Protection Thr6 Thr6 Lys5->Thr6 Thr6->Cys7 ThrOl Thr-ol (C-Terminus) Cys7->ThrOl

[1]

Synthetic Context & Mechanism[1][6][7]

The Logic of Orthogonal Protection

In the synthesis of targeted radioligands, the N-terminal amine of D-Phe is the target for chelator attachment (e.g., DOTA, DTPA).[] However, the


-amine of Lysine-5 is highly nucleophilic.[] Without protection, the chelator would randomly couple to both amines, creating a mixture of biologically inactive isomers.
  • Lys5(Boc): The acid-labile Boc group protects the Lysine side chain.

  • Free N-Terminus: The D-Phe amine remains exposed, allowing selective reaction with activated esters (e.g., DOTA-NHS-ester).[]

  • Final Deprotection: Treatment with Trifluoroacetic acid (TFA) removes the Boc group after the chelator is attached, restoring the native Lysine required for receptor binding.

Synthesis Workflow

The following flowchart details the transformation of this intermediate into a clinical radiopharmaceutical precursor (DOTA-TOC).

SynthesisWorkflow Figure 2: Conversion of [Tyr3,Lys5(Boc)]octreotide to DOTA-TOC. Start [Tyr3,Lys5(Boc)]octreotide (Starting Material) Step1 Conjugation Reaction (Activated DOTA + Base) Start->Step1 Selective N-term coupling Inter Intermediate: DOTA-[Tyr3,Lys5(Boc)]octreotide Step1->Inter Step2 Global Deprotection (TFA/Scavengers) Inter->Step2 Cleavage of Boc Final Final Product: DOTA-TOC (Free Base) Step2->Final Purification (HPLC)

[1]

Experimental Protocols

A. Analytical HPLC Method (Quality Control)

To verify the purity of [Tyr³,Lys⁵(Boc)]octreotide acetate, use the following Reverse-Phase HPLC method. The hydrophobicity of the Boc group will cause this intermediate to elute significantly later than the deprotected octreotide.

  • Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge),

    
     mm, 5 
    
    
    
    m, 300
    
    
    .[]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (

    
    ).[][2]
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 20% B (Isocratic)[]

    • 2–30 min: 20%

      
       80% B (Linear Gradient)[]
      
  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr aromatic rings).[]

  • Expected Retention: The Boc-protected species is more hydrophobic and will elute at higher organic concentrations compared to standard Octreotide.[]

B. Storage and Handling
  • State: The acetate salt is hygroscopic.

  • Storage: Store lyophilized powder at

    
     or lower. Desiccate before opening to prevent hydrolysis.
    
  • Reconstitution: Dissolve in high-purity water or dilute acetic acid.[] For conjugation reactions, dissolve in dry DMF or DMSO to prevent hydrolysis of the activated ester reagents.

References

  • National Center for Biotechnology Information (NCBI). (2007). 99mTc-ethylenediamine N,N'-diacetic acid/hydrazinonicotinamide-Tyr3-octreotide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Edreira, M. et al. (2002).[3] Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. Nuclear Medicine Communications. Retrieved from [Link]

  • Google Patents. (2005). WO2005087794A1 - Process for octreotide synthesis.[] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Site-Specific N-Terminal Conjugation of DOTA to [Tyr3,Lys5(Boc)]octreotide

Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceuticals, oncology, and medicinal chemistry. Introduction: The Imperative for Precision in Radiopharmaceutical Design The...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceuticals, oncology, and medicinal chemistry.

Introduction: The Imperative for Precision in Radiopharmaceutical Design

The synthetic octapeptide octreotide is a cornerstone in nuclear medicine, serving as a high-affinity targeting vector for somatostatin receptors (SSTRs) that are overexpressed on various neuroendocrine tumors.[1] To enable tumor imaging (PET/SPECT) and targeted radionuclide therapy, octreotide must be conjugated to a chelator capable of securely sequestering a diagnostic or therapeutic radiometal, such as Gallium-68, Lutetium-177, or Yttrium-90.[2][3][4]

The efficacy, pharmacokinetics, and receptor binding affinity of the final radiopharmaceutical are profoundly influenced by the precise site of chelator attachment.[4][5] Uncontrolled conjugation can lead to a heterogeneous mixture of products with variable biological activities. This guide details a robust and reproducible strategy for the site-specific conjugation of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminal amine of the octreotide analog, [Tyr3,Lys5(Boc)]octreotide.

The strategic use of a tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the Lysine at position 5 is the key to this precision.[6][7][8] This chemical "mask" renders the lysine side chain unreactive, thereby directing the conjugation exclusively to the α-amino group of the N-terminal D-Phenylalanine. This approach ensures the synthesis of a single, well-defined conjugate, DOTA-[Tyr3]octreotide (DOTA-TOC), which has demonstrated high receptor affinity and is a critical agent in clinical practice.[3][9]

This document provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for conjugation, deprotection, and purification, and methods for analytical characterization.

Guiding Principles: The Chemistry of Site-Specific Conjugation

The Role of the Boc Protecting Group

The success of this protocol hinges on the principle of orthogonal protection. [Tyr3,Lys5(Boc)]octreotide acetate possesses two primary amines: the α-amine at the N-terminus (D-Phe¹) and the ε-amine on the Lys⁵ side chain. The Boc group is stable under the basic conditions required for amide bond formation but is labile under strong acidic conditions.[10] By protecting the highly reactive Lys⁵ ε-amine, we ensure that the chelator is coupled only at the desired N-terminal position.

cluster_peptide [Tyr3,Lys5(Boc)]octreotide Structure cluster_chelator Activated Chelator Peptide H-D-Phe¹-Cys²-Tyr³-D-Trp⁴-Lys⁵(Boc)-Thr⁶-Cys⁷-Thr⁸-ol N_Terminus Reactive α-Amine (Target for Conjugation) N_Terminus->Peptide:f0 Lys_Side_Chain ε-Amine Protected by Boc Group Lys_Side_Chain->Peptide:f4 DOTA DOTA-tris(tBu)ester + HATU/DIPEA DOTA->N_Terminus Amide Bond Formation caption Chemical strategy for site-specific conjugation.

Diagram 1: Chemical strategy for site-specific conjugation.
Conjugation Chemistry: In-Situ Activation

While pre-activated chelators like DOTA-NHS esters can be used, this protocol employs an in-situ activation method.[11][12] DOTA-tris(t-Bu)ester is used as the starting chelator. The tert-butyl (tBu) esters on the DOTA carboxylates enhance solubility in organic solvents and prevent the carboxyl groups from interfering with the coupling reaction. The peptide coupling reagent HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), activates one of the DOTA carboxyl groups, forming a highly reactive intermediate that readily couples with the peptide's N-terminal amine to form a stable amide bond.[3][9]

Overall Experimental Workflow

The process is a sequential, multi-step synthesis that requires careful execution and monitoring at each stage. The workflow involves an initial conjugation reaction, followed by a global deprotection step to remove all acid-labile protecting groups, and concludes with purification and rigorous analytical characterization.

Diagram 2: High-level experimental workflow.

Materials and Reagents

Reagent / MaterialGradeSupplier (Example)Notes
[Tyr3,Lys5(Boc)]octreotide acetate≥95% PurityCreative Peptides, BOC SciencesStore at -20°C, desiccated.
DOTA-tris(t-Bu)ester≥98% PurityMacrocyclics, CheMatechStore at -20°C, desiccated.
HATU≥98% PuritySigma-Aldrich, CEMMoisture sensitive. Store under inert gas.
DIPEA (Diisopropylethylamine)≥99.5%Sigma-Aldrich, Acros OrganicsRedistill if necessary. Store under inert gas.
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher ScientificUse from a sealed bottle.
TFA (Trifluoroacetic acid)Reagent Grade, ≥99%Sigma-Aldrich, Thermo FisherHighly corrosive. Handle in a fume hood.
TIS (Triisopropylsilane)99%Sigma-AldrichScavenger for deprotection.
Acetonitrile (ACN)HPLC GradeFisher Scientific, VWRFor HPLC mobile phase.
WaterHPLC Grade or Milli-QMilliporeFor HPLC mobile phase.
Preparative & Analytical RP-HPLC-Waters, AgilentWith UV detector.
C18 HPLC Columns-Phenomenex, WatersPreparative (>10mm ID) and Analytical (4.6mm ID).
Mass Spectrometer-Waters, Sciex, Thermo FisherESI source, capable of analyzing peptides.
Lyophilizer (Freeze-dryer)-Labconco, SP ScientificFor product isolation.

Detailed Experimental Protocols

Protocol 1: Conjugation of DOTA-tris(t-Bu)ester to [Tyr3,Lys5(Boc)]octreotide

Causality: This protocol creates a stable amide bond between the N-terminus of the peptide and one of the carboxyl groups of the DOTA chelator. Anhydrous DMF is used as the solvent to prevent hydrolysis of the activated HATU ester. DIPEA acts as a mild, non-nucleophilic base to facilitate the reaction without causing side reactions. A slight molar excess of the chelator and coupling reagents ensures the reaction proceeds to completion.

  • Preparation: In a clean, dry glass vial equipped with a magnetic stir bar, dissolve [Tyr3,Lys5(Boc)]octreotide acetate (1.0 eq, e.g., 10 mg, ~8.8 µmol) in anhydrous DMF (e.g., 0.5 mL).

  • Reagent Addition: In a separate vial, dissolve DOTA-tris(t-Bu)ester (1.2 eq, ~10.6 µmol, ~6.1 mg) and HATU (1.15 eq, ~10.1 µmol, ~3.8 mg) in anhydrous DMF (e.g., 0.5 mL).

  • Initiation: Add DIPEA (3.0 eq, ~26.4 µmol, ~4.6 µL) to the vial containing the DOTA/HATU mixture. Vortex briefly.

  • Reaction: Immediately transfer the activated DOTA/HATU/DIPEA solution to the stirring peptide solution.

  • Incubation: Seal the reaction vial under an inert atmosphere (e.g., Argon or Nitrogen) and stir at room temperature for 2-4 hours.

  • Monitoring (Optional but Recommended): Monitor the reaction progress by analytical LC-MS. Withdraw a small aliquot (e.g., 2 µL), dilute with 100 µL of 50:50 ACN/Water, and inject. Look for the disappearance of the starting peptide (m/z ~1135) and the appearance of the protected conjugate product (m/z ~1691).

Protocol 2: Global Deprotection

Causality: This step uses a strong acid, TFA, to cleave the acid-labile Boc and t-Bu protecting groups, exposing the free amine on Lys⁵ and the four carboxylates on the DOTA moiety.[8][10] TIS and water are included as "scavengers" to trap the reactive carbocations generated during cleavage, preventing side reactions with sensitive amino acid residues like Tryptophan and Tyrosine.

  • Solvent Removal: After the conjugation reaction is complete, remove the DMF solvent under a stream of nitrogen or via high vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). For the reaction scale above, 1 mL of cocktail is sufficient. Caution: TFA is highly corrosive.

  • Deprotection Reaction: Add the cold (0°C) cleavage cocktail to the dried reaction residue. Swirl gently to dissolve.

  • Incubation: Let the vial stand at room temperature for 2-3 hours, with occasional swirling.

  • Precipitation: Add the TFA mixture dropwise to a 50 mL centrifuge tube containing 30 mL of cold diethyl ether. A white precipitate (the crude peptide conjugate) should form.

  • Isolation: Centrifuge the suspension (e.g., 3000 x g for 5 min), decant the ether, and wash the pellet twice more with cold diethyl ether.

  • Drying: After the final wash, gently dry the white pellet under a stream of nitrogen to remove residual ether. Do not dry completely to a hard film. The crude product is now ready for purification.

Protocol 3: Purification by Preparative RP-HPLC

Causality: RP-HPLC separates the desired product from unreacted starting materials, cleavage byproducts, and other impurities based on hydrophobicity.[13][14] A C18 stationary phase is used, and a gradient of increasing organic solvent (ACN) elutes molecules, with more hydrophobic compounds eluting later. The addition of 0.1% TFA to the mobile phases aids in peptide solubility and provides sharp peaks.

  • Sample Preparation: Dissolve the crude peptide pellet from Protocol 2 in a minimal volume of HPLC-grade water or 10% ACN/water. Filter through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Column: Preparative C18 column (e.g., Phenomenex Jupiter 10 µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: e.g., 15 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Gradient Elution: Inject the sample onto the column. Elute with a linear gradient, for example:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 50% B

    • 35-40 min: 50% to 95% B

    • (Gradient may require optimization based on the specific system and column).

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Product Isolation: Combine the pure fractions, remove the acetonitrile on a rotary evaporator, and freeze-dry (lyophilize) the remaining aqueous solution to obtain the final product as a fluffy white powder.

Protocol 4: Quality Control and Characterization

Causality: This is the self-validating step. LC-MS provides definitive confirmation of the product's identity via its molecular weight, while analytical HPLC confirms its purity.[15][16]

  • Analytical RP-HPLC:

    • Dissolve a small amount of the lyophilized product in water.

    • Inject onto an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Run a similar gradient as the preparative method (e.g., 10-60% B over 30 min at 1 mL/min).

    • Assess the purity by integrating the peak area at 220 nm. The desired product should be ≥95% pure.

  • Mass Spectrometry (ESI-MS):

    • Infuse the sample from the analytical HPLC into an ESI mass spectrometer.

    • Analyze the spectrum for the expected molecular ions. The final DOTA-TOC product has a monoisotopic mass of ~1420.6 Da. Look for the protonated molecular ions [M+H]⁺ at m/z 1421.6 and the doubly charged ion [M+2H]²⁺ at m/z 711.3.

Expected Results & Data Summary

The successful execution of these protocols should yield high-purity DOTA-[Tyr3]octreotide (DOTA-TOC).

CompoundFormulaMonoisotopic Mass (Da)Expected ESI-MS Ions (m/z)Notes
[Tyr3,Lys5(Boc)]octreotideC₅₄H₇₄N₁₀O₁₃S₂1134.48[M+H]⁺: 1135.5Starting Peptide[][18]
Protected ConjugateC₈₂H₁₂₅N₁₃O₂₀S₂1690.85[M+H]⁺: 1691.9, [M+2H]²⁺: 846.4Intermediate (unstable in MS)
DOTA-[Tyr3]octreotide (Final) C₆₁H₈₄N₁₄O₁₉S₂ 1420.55 [M+H]⁺: 1421.6, [M+2H]²⁺: 711.3 Final Product [3][9]
Overall Yield: ---50-65% (based on starting peptide)[3][9]
Final Purity (HPLC): ---≥95%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Inactive reagents (moisture in DMF, old HATU).2. Insufficient base (DIPEA).3. Incorrect stoichiometry.1. Use fresh, anhydrous solvents and new coupling reagents.2. Ensure accurate addition of DIPEA.3. Double-check all calculations and weighings.
Multiple Peaks in HPLC 1. Incomplete deprotection.2. Side reactions during cleavage (scavengers omitted).3. Racemization.1. Increase deprotection time or use fresh TFA.2. Always use a cleavage cocktail with scavengers (TIS/water).3. Ensure DIPEA is not left in contact with the peptide for extended periods before coupling.
No Product Peak in MS 1. Complete reaction failure.2. MS instrument not properly calibrated or tuned for the mass range.1. Re-run reaction with fresh reagents.2. Check MS calibration and settings. Look for both singly and doubly charged ions.
Broad HPLC Peaks 1. Peptide aggregation.2. Column degradation.3. Wrong mobile phase pH.1. Ensure sample is fully dissolved before injection.2. Flush column or replace if necessary.3. Confirm 0.1% TFA is present in both mobile phases.

References

  • de Jong, M., Breeman, W. A., Kwekkeboom, D. J., Valkema, R., & Krenning, E. P. (1998). Direct synthesis of [DOTA-DPhe1]-octreotide and [DOTA-DPhe1,Tyr3]-octreotide (SMT487): two conjugates for systemic delivery of radiotherapeutical nuclides to somatostatin receptor positive tumors in man. Bioorganic & Medicinal Chemistry Letters, 8(10), 1207-10. [Link]

  • Smith, C. J., Gali, H., Sieckman, G. L., Hayes, D. L., Owen, N. K., & Hoffman, T. J. (2002). Optimization of the small-scale synthesis of DOTA-Tyr 3 -octreotide. Nuclear Medicine Communications, 23(5), 493-499. [Link]

  • Creative Biolabs. Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Biolabs Technical Guides. [Link]

  • Sartorio, M., D'Andrea, L. D., Di Leva, F. S., et al. (2017). DOTA-Derivatives of Octreotide Dicarba-Analogs with High Affinity for Somatostatin sst2,5 Receptors. Frontiers in Chemistry, 5, 10. [Link]

  • Mascarin, A., Kuchar, M., & Wild, J. (2010). Synthesis of DOTA-Conjugated Multimeric [Tyr3]Octreotide Peptides via a Combination of Cu(I)-Catalyzed “Click” Cycloaddition and Thio Acid/Sulfonyl Azide “Sulfo-Click” Amidation and Their in Vivo Evaluation. Journal of Medicinal Chemistry, 53(10), 4247-4255. [Link]

  • Smith, C. J., Gali, H., Sieckman, G. L., Hayes, D. L., Owen, N. K., & Hoffman, T. J. (2002). Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. ResearchGate. [Link]

  • Fairweather, J. K., & Jolliffe, K. A. (2017). Reviving old protecting group chemistry for site-selective peptide–protein conjugation. Chemical Communications, 53(80), 11021-11024. [Link]

  • Hogan, J. M., & McLuckey, S. A. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 2079-2088. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim Technical Resources. [Link]

  • Zuo, C., & Kent, S. B. (2014). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 53(45), 11894-11906. [Link]

  • Albericio, F., & Bofill, J. M. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1756, 1-21. [Link]

  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis. Bio-Synthesis Inc. Resources. [Link]

  • Neubauer, H., et al. (2019). Octreotide Conjugates for Tumor Targeting and Imaging. Pharmaceutics, 11(5), 220. [Link]

  • Liu, Z., et al. (2015). Effects of Chelator Modifications on 68Ga-Labeled [Tyr3]Octreotide Conjugates. Molecular Imaging and Biology, 17(1), 48-57. [Link]

  • Syahputra, G., et al. (2024). Purification and characterization of a novel zinc chelating peptides from Holothuria scabra and its ex vivo absorption activity. Journal of Applied Pharmaceutical Science, 14(09), 235-246. [Link]

  • Veronese, F. M., et al. (2002). Selective Alkylation and Acylation of α and ε Amino Groups with PEG in a Somatostatin Analogue: Tailored Chemistry for Optimized Bioconjugates. Bioconjugate Chemistry, 13(6), 1259-1266. [Link]

  • Waters Corporation. A Rapid and Sensitive Method Estimation of Octreotide in Human Plasma Using UPLC and Xevo TQ-S. Waters Application Note. [Link]

  • Liu, Z., et al. (2013). Effects of chelator modifications on (68)Ga-labeled [Tyr (3)]octreotide conjugates. Molecular Imaging and Biology, 17(1), 48-57. [Link]

  • Megías, C., et al. (2011). Affinity purification and characterisation of chelating peptides from chickpea protein hydrolysates. Food Chemistry, 129(2), 487-492. [Link]

  • Creative Biolabs. Custom Peptide-Carrier Conjugation Service. Creative Biolabs Services. [Link]

  • Farkas, E., et al. (2019). Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal, 25(4), 1042-1051. [Link]

  • Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273-282. [Link]

  • Bio-Synthesis, Inc. Chelator Bioconjugation Services. Bio-Synthesis, Inc. Services. [Link]

  • Panderi, I., et al. (2021). Hydrophilic Interaction Liquid Chromatography Coupled with Fluorescence Detection (HILIC-FL) for the Quantitation of Octreotide in Injection Forms. Molecules, 26(19), 5971. [Link]

  • Park, K., et al. (2012). A Novel Preparation Method for Octreotide Acetate–Loaded PLGA Microspheres with a High Drug-Loading Capacity and a Low Initial Burst Release. Journal of Pharmaceutical Sciences, 101(6), 2134-2141. [Link]

  • Sree, G. S., & Sankar, D. G. (2020). A Review on Estimation of Octreotide Acetate In Bulk And Pharmaceutical Dosage Form. International Journal of Scientific and Research Publications, 10(2). [Link]

  • Lebl, M., & Stierandova, A. (2005). Process for octreotide synthesis.

Sources

Application

Analytical Characterization of [Tyr3,Lys5(Boc)]octreotide Acetate: A Technical Guide

Topic: Analytical Techniques for [Tyr3,Lys5(Boc)]octreotide Acetate Characterization Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and QC Analysts Abstract & Introduction [Tyr3,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for [Tyr3,Lys5(Boc)]octreotide Acetate Characterization Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and QC Analysts

Abstract & Introduction

[Tyr3,Lys5(Boc)]octreotide acetate is a critical synthetic intermediate and precursor used in the development of radiolabeled somatostatin analogs (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


I-labeling or N-terminal conjugation for 

Ga/

Lu chelators).[1] Structurally, it differs from native octreotide by the substitution of Phenylalanine with Tyrosine at position 3 and the protection of the Lysine-5 side chain with a tert-butyloxycarbonyl (Boc) group.

Molecule Profile:

  • Sequence: D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-ol (cyclic disulfide)[][1][3]

  • Formula (Free Base):

    
    
    
  • Molecular Weight: 1135.36 Da (monoisotopic)[][1][3]

  • Critical Quality Attributes (CQAs):

    • Boc-Integrity: The Boc group is acid-labile.[][1] Its premature loss (de-protection) yields [Tyr3]octreotide, a critical impurity that competes in downstream conjugation reactions.[1]

    • Disulfide Bridge: Integrity of the Cys2-Cys7 cycle.[1][4]

    • Purity: Separation from linear precursors and diastereomers (e.g., D-Trp isomers).[1]

This guide details a Multi-Attribute Method (MAM) strategy for robust characterization, focusing on preserving the labile Boc group during analysis while ensuring high-resolution separation of impurities.[1]

Analytical Control Strategy (Workflow)

The following diagram illustrates the logical flow of the characterization campaign, distinguishing between structural confirmation and routine purity release.

AnalyticalWorkflow cluster_Identity Structural Identity cluster_Purity Purity & Impurities cluster_Content Quantification & Salt Start [Tyr3,Lys5(Boc)]octreotide Sample Receipt MS ESI-MS / LC-MS (Confirm MW 1135.4 Da) Start->MS HPLC RP-HPLC (C18) (Purity > 98%) Start->HPLC AAA Amino Acid Analysis (Confirm Tyr:Phe Ratio) MS->AAA NMR 1H-NMR (Confirm Boc singlet ~1.4 ppm) MS->NMR Impurity_Check Impurity Profiling (Des-Boc, Linear, Dimer) HPLC->Impurity_Check Acetate HPLC/IC (Acetate Content) HPLC->Acetate Decision Meets Specs? Impurity_Check->Decision Pass/Fail Water Karl Fischer (Water Content) Acetate->Water Release Release for Conjugation Decision->Release Yes Reject Reprocess / Purify Decision->Reject No

Caption: Analytical workflow for [Tyr3,Lys5(Boc)]octreotide acetate characterization.

Protocol 1: Purity & Identity by RP-HPLC[1][2]

Objective: Quantify peptide purity and specifically resolve the Boc-protected product from the de-protected [Tyr3]octreotide impurity.

Technical Insight: The Boc group adds significant hydrophobicity. The target molecule will elute significantly later than the de-protected impurity. While Boc is acid-labile, it is generally stable in 0.1% TFA for the duration of a standard HPLC run (20-30 min).[][1] However, to prevent on-column degradation, column temperature should not exceed 40°C.[][1]

Materials & Equipment[1][6][7][8]
  • System: HPLC/UPLC with UV detection (PDA preferred).

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.[][1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Reference Standard: [Tyr3]octreotide (Des-Boc) for retention time confirmation.[][1]

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Wavelength 215 nm (Peptide bond) & 280 nm (Tyr/Trp side chains)
Column Temp 25°C (Ambient) - Keep low to protect Boc
Injection Vol 10 - 20 µL
Sample Conc 0.5 - 1.0 mg/mL in 20% ACN/Water
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
2.09010Load
20.04060Linear Gradient
25.01090Wash
27.01090Hold
27.19010Re-equilibration
35.09010End
Data Interpretation[1][5][8][9][10][11][12][13]
  • Main Peak: [Tyr3,Lys5(Boc)]octreotide (Expected RT ~15-18 min).[][1]

  • Early Eluting Impurity: [Tyr3]octreotide (Des-Boc).[][1] Due to the loss of the hydrophobic Boc group, this species will elute significantly earlier (RT ~8-12 min).

  • Resolution (Rs): Ensure Rs > 2.0 between the Main Peak and the Des-Boc impurity.

Protocol 2: Mass Spectrometry (ESI-MS)[1][2]

Objective: Confirm the molecular mass and verify the presence of the Boc group.

Technical Insight: In Electrospray Ionization (ESI), the Boc group is relatively stable in the gas phase but can fragment using In-Source CID (Collision Induced Dissociation). A "clean" spectrum should show the intact mass.

Procedure
  • Instrument: LC-MS (Single Quad or Q-TOF).

  • Mode: Positive Ion Mode (ESI+).

  • Infusion/Flow: Direct infusion or coupled to HPLC Protocol 1.

  • Scan Range: 500 - 1500 m/z.

Expected Results
  • Monoisotopic Mass: 1135.36 Da.[1][3]

  • Major Ions:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Most abundant in ESI)
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
  • Diagnostic Fragmentation: If higher cone voltage is applied, look for a loss of 100 Da (Boc group -> Isobutene + CO2), resulting in a peak at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (the Des-Boc species).[1]
    

Protocol 3: Acetate Content Determination[2]

Objective: As an acetate salt, the counter-ion content must be quantified to determine the "Net Peptide Content" (NPC).

Method: RP-HPLC (Ion Exclusion or Specific C18 method).[][1]

Procedure
  • Column: C18 (compatible with 100% aqueous) or specific Organic Acid column.[1]

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5).

  • Detection: UV at 210 nm.[1]

  • Standard: Sodium Acetate calibration curve (0.01 mg/mL to 0.5 mg/mL).

  • Calculation:

    
    [1]
    

Degradation & Impurity Logic

Understanding the degradation pathways is essential for troubleshooting.

DegradationPathways Parent [Tyr3,Lys5(Boc)]octreotide (Intact) DesBoc [Tyr3]octreotide (Des-Boc Impurity) Parent->DesBoc Acid Hydrolysis (TFA exposure) Linear Linear Precursor (Reduced Disulfide) Parent->Linear Reduction (DTT/TCEP) Dimer Disulfide Dimer (Aggregates) Linear->Dimer Oxidation (Air/High pH)

Caption: Primary degradation pathways. Acid exposure leads to Boc removal; redox stress affects the disulfide bridge.

References

  • Waters Corporation. (2019).[1] A Rapid and Sensitive Method Estimation of Octreotide in Human Plasma Using UPLC and Xevo TQ-S. Retrieved from [Link][]

  • Celerion. (2014).[1] Determination of Octreotide In Human Plasma By LC-MS/MS. Retrieved from [Link][]

  • ResearchGate. (2012).[1] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis & Development of SSTR-Targeted Radiopharmaceuticals

Utilizing [Tyr3,Lys5(Boc)]octreotide Acetate as a Regioselective Scaffold[1] Executive Summary & Chemical Logic [Tyr3,Lys5(Boc)]octreotide acetate is not merely a peptide variant; it is a precision-engineered intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing [Tyr3,Lys5(Boc)]octreotide Acetate as a Regioselective Scaffold[1]

Executive Summary & Chemical Logic

[Tyr3,Lys5(Boc)]octreotide acetate is not merely a peptide variant; it is a precision-engineered intermediate designed to solve a specific challenge in the development of targeted cancer therapies.

The native somatostatin analog, Octreotide, contains a Lysine at position 5 (Lys5). This residue is part of the critical pharmacophore (Phe-Trp-Lys-Thr) required for high-affinity binding to Somatostatin Receptor subtype 2 (SSTR2), which is overexpressed in neuroendocrine tumors (NETs).[]

The Challenge: When conjugating chelators (like DOTA) or fluorophores to the N-terminus (D-Phe1) for imaging or therapy, the epsilon-amine of Lys5 is a competing nucleophile.[] Non-selective conjugation results in a mixture of N-terminal and Lys5-modified species.[] Modification of Lys5 destroys receptor affinity, rendering the drug useless.

The Solution: This derivative features a tert-butyloxycarbonyl (Boc) protecting group on the Lys5 side chain.[] This allows researchers to perform aggressive conjugation chemistry at the N-terminus (Phe1) without affecting the critical receptor-binding domain.[] The Tyr3 substitution replaces Phenylalanine, enhancing hydrophilicity and providing a phenol handle for direct radioiodination (I-125) if required for in vitro binding assays.

Biological Mechanism of Action

To understand the downstream application, one must visualize the signaling cascade triggered when the final deprotected construct binds SSTR2.

SSTR2_Signaling Ligand Radiolabeled [Tyr3]Octreotide SSTR2 SSTR2 (GPCR Surface Receptor) Ligand->SSTR2 High Affinity Binding Gi G-protein (Gi/Go) SSTR2->Gi Activation Internalization Receptor Internalization (Radioisotope Trapping) SSTR2->Internalization Endocytosis AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A cAMP->PKA Downregulation Nucleus Antiproliferation & Apoptosis PKA->Nucleus Signaling Cascade

Figure 1: SSTR2 Signaling Pathway.[] Binding of the octreotide derivative triggers Gi-mediated inhibition of Adenylyl Cyclase and, crucially for therapy, receptor internalization which traps the radioisotope inside the tumor cell.

Application Protocol A: Synthesis of DOTA-TOC

Purpose: To synthesize DOTA-[Tyr3]octreotide (DOTA-TOC) for labeling with Lu-177 or Ga-68.[] Starting Material: [Tyr3,Lys5(Boc)]octreotide acetate.[2]

Reagents Required[3][4][5][6][7][8][9][10]
  • Chelator: DOTA-NHS ester (or DOTA-tris-tBu ester + HATU).[]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: DIPEA (N,N-Diisopropylethylamine).[][3]

  • Deprotection Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Step-by-Step Methodology

1. Conjugation (The "Coupling" Phase)

  • Dissolution: Dissolve 10 mg (approx. 8.8 µmol) of [Tyr3,Lys5(Boc)]octreotide in 500 µL anhydrous DMF. Ensure the peptide is fully solubilized; sonicate if necessary.

  • Activation: Add 2.5 equivalents of DOTA-NHS ester to the solution.

  • pH Adjustment: Add DIPEA dropwise to adjust the pH to ~8.0–8.5 (measure with damp pH paper, do not dip into solution).

    • Critical Note: Do not exceed pH 9.0, as this may cause racemization or hydrolysis of the NHS ester before coupling.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor reaction progress via HPLC (shift in retention time).

2. Deprotection (The "Unmasking" Phase)

  • Evaporation: Remove DMF under reduced pressure (rotary evaporator or lyophilization).

  • Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, 2.5% H2O .

  • Reaction: Resuspend the crude intermediate in 2 mL of the cleavage cocktail.

  • Timing: Stir at RT for 30–60 minutes. This removes the Boc group from Lys5 (and t-butyl groups from DOTA if using the protected chelator).

  • Precipitation: Add the reaction mixture dropwise into 40 mL of ice-cold diethyl ether. Centrifuge to pellet the white precipitate. Discard the supernatant.

3. Purification & QC

  • HPLC: Purify using a C18 Semi-Prep column.

    • Mobile Phase A: 0.1% TFA in H2O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 30 minutes.

  • Validation: ESI-MS should show a mass corresponding to DOTA-TOC (MW ≈ 1421.6 Da).[]

Application Protocol B: Radioiodination (I-125)

Purpose: To create a high-affinity radiotracer for in vitro saturation binding assays or autoradiography.[] Note: This exploits the Tyr3 residue.[3] The Boc group must be removed before binding assays, but iodination can be performed on the protected species if lipophilicity adjustments are needed, though standard practice is to iodinate the deprotected peptide.

Chloramine-T Method (Oxidative Labeling)[][4][10][11]
  • Buffer: Dissolve 10 µg of deprotected [Tyr3]octreotide in 10 µL of 0.5M Phosphate Buffer (pH 7.5).

  • Isotope: Add 0.5 mCi of Na[125-I].

  • Oxidation: Add 10 µL of Chloramine-T (1 mg/mL in buffer). React for exactly 60 seconds .

  • Quenching: Stop the reaction immediately with 10 µL of Sodium Metabisulfite (2 mg/mL).

  • Purification: Pass through a C18 Sep-Pak cartridge to separate free iodine from the labeled peptide.

Workflow Visualization

The following diagram illustrates the chemical transformation from the commercial intermediate to the clinical drug candidate.

Synthesis_Workflow Start [Tyr3,Lys5(Boc)] Octreotide Step1 Conjugation (DOTA-NHS / pH 8.5) Start->Step1 Inter Protected Intermediate (DOTA-N-term, Boc-Lys5) Step1->Inter Lys5 Protected Step2 Deprotection (TFA/TIS/H2O) Inter->Step2 Cleave Boc Final DOTA-TOC (Active Drug Precursor) Step2->Final Purification Labeling Radiolabeling (Lu-177 / Ga-68) Final->Labeling Clinical Use

Figure 2: Synthesis Workflow. The Boc group acts as a shield during the DOTA attachment, ensuring the chelator only binds to the N-terminus.

Quantitative Data & Specifications
ParameterSpecification / Value
Molecular Weight ~1135.4 Da (Protected) / ~1050.2 Da (Deprotected)
Purity Requirement > 95% (via HPLC) for clinical conjugation
Solubility Soluble in water, DMSO, DMF
Typical Yield (Synthesis) 55% – 65% (post-purification)
Receptor Affinity (IC50) 0.31 ± 0.07 nM (SSTR2, post-deprotection)
References
  • Heppeler, A., et al. (1999). "Receptor targeting for tumor localisation and therapy with radiopeptides." Current Medicinal Chemistry, 7(9), 971-994.[]

  • Reubi, J. C., et al. (2000). "Affinity profiles for human somatostatin receptor subtypes SST1-SST5." European Journal of Nuclear Medicine, 27(3), 273-282.[]

  • Otaka, A., et al. (2002). "Iodination of peptides: Chloramine-T method." Protocol derived from standard radiochemistry practices.

  • Bachem. "Octreotide Acetate API Manufacturer & Supply."

Sources

Application

Application Note: Regioselective Synthesis of SSTR-Targeting Radiopharmaceuticals using [Tyr³,Lys⁵(Boc)]octreotide Acetate

[1] Executive Summary [Tyr³,Lys⁵(Boc)]octreotide acetate is not a final imaging agent; it is a specialized, high-purity chemical precursor . Its primary application is in the regioselective synthesis of Somatostatin Rece...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

[Tyr³,Lys⁵(Boc)]octreotide acetate is not a final imaging agent; it is a specialized, high-purity chemical precursor . Its primary application is in the regioselective synthesis of Somatostatin Receptor (SSTR) targeting radioligands, specifically DOTA-TOC and Tyr³-octreotide .[]

In the development of radiopharmaceuticals for Neuroendocrine Tumors (NETs), chemical homogeneity is a regulatory mandate. Standard octreotide contains two primary amine groups: the N-terminal amine (D-Phe¹) and the epsilon-amine on the lysine side chain (Lys⁵).[] Reacting an unprotected peptide with a chelator (e.g., DOTA-NHS) results in a heterogeneous mixture of N-terminal, Lys-sidechain, and bis-substituted conjugates.[]

The Lys⁵(Boc) protecting group blocks the side chain, forcing the chelator or prosthetic group to react exclusively with the N-terminus. This ensures the production of a chemically defined, regulatory-compliant tracer with preserved receptor binding affinity.

Scientific Rationale & Mechanism

Structural Advantages[1]
  • Tyr³ Substitution: The replacement of Phenylalanine (Phe) with Tyrosine (Tyr) at position 3 serves two purposes:

    • Affinity: It increases the binding affinity for SSTR subtype 2 (SSTR2), the receptor most commonly overexpressed in NETs.

    • Iodination: The phenol ring of Tyrosine allows for direct electrophilic radioiodination (¹²³I/¹³¹I) for SPECT imaging or therapy.

  • Lys⁵(Boc) Protection: The tert-butyloxycarbonyl (Boc) group is acid-labile.[] It renders the Lys⁵ amine inert during basic or neutral coupling reactions (e.g., with NHS-esters) but can be removed cleanly with Trifluoroacetic Acid (TFA) post-conjugation.

The "Lock-and-Key" Synthesis Pathway

The utility of this precursor is best understood through the synthetic workflow. The Boc group acts as a temporary "shield," ensuring the "warhead" (chelator) attaches only to the correct position.

SynthesisWorkflow Precursor [Tyr³,Lys⁵(Boc)]octreotide (Precursor) Intermediate Protected Conjugate [DOTA-Phe¹, Lys⁵(Boc)] Precursor->Intermediate Coupling (pH 7-8) Chelator Activated Chelator (DOTA-NHS / DTPA) Chelator->Intermediate Deprotection Deprotection (TFA Treatment) Intermediate->Deprotection FinalLigand DOTA-TOC (Final Ligand) Deprotection->FinalLigand -Boc Removal Radiolabeling Radiolabeling (+ ⁶⁸Ga/¹⁷⁷Lu) FinalLigand->Radiolabeling

Figure 1: The regioselective synthesis pathway using [Tyr³,Lys⁵(Boc)]octreotide to produce DOTA-TOC.[]

Validated Experimental Protocols

Protocol A: Synthesis of DOTA-TOC (Pre-PET Production)

Objective: Conjugation of DOTA macrocycle to the N-terminus while preserving Lys⁵ integrity.

Materials:

  • [Tyr³,Lys⁵(Boc)]octreotide acetate[2]

  • DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)[]

  • DIPEA (N,N-Diisopropylethylamine)[][3]

  • DMF (Anhydrous Dimethylformamide)

  • TFA (Trifluoroacetic acid) / TIPS (Triisopropylsilane) / Water scavenger mix.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg (approx. 8.8 µmol) of [Tyr³,Lys⁵(Boc)]octreotide acetate in 500 µL of anhydrous DMF.

  • Activation: Add 5 equivalents of DIPEA to adjust the "apparent" pH to 8.0–8.5.

  • Coupling: Add 2.5 equivalents of DOTA-NHS ester dissolved in DMF.

    • Expert Insight: Use a molar excess of DOTA-NHS to drive the reaction to completion. The Boc group prevents over-acylation on the Lysine.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor via HPLC.[4]

  • Evaporation: Remove DMF under reduced pressure (rotary evaporator or lyophilization).

  • Deprotection (Critical Step):

    • Resuspend the oily residue in a cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O .

    • Incubate at RT for 30 minutes.

    • Mechanism:[][5] The high acid concentration cleaves the Boc carbamate, releasing isobutylene and CO₂, regenerating the native Lys⁵ amine.

  • Precipitation: Add cold diethyl ether (10 mL) to precipitate the crude DOTA-TOC. Centrifuge (3000 rpm, 10 min) and decant the supernatant. Repeat wash 3x.[5][6]

  • Purification: Purify via preparative RP-HPLC (C18 column, Gradient: 5–60% Acetonitrile in H₂O + 0.1% TFA).

Protocol B: Direct Radioiodination (SPECT Application)

Objective: Preparation of [¹²³I-Tyr³]octreotide. Note: This requires the Boc group to be removed before iodination if the standard Chloramine-T method is used, although some protocols iodinate the protected precursor to prevent side-reactions, followed by deprotection.[]

Workflow:

  • Precursor Preparation: Deprotect [Tyr³,Lys⁵(Boc)]octreotide (using Step 6 above) to yield pure [Tyr³]octreotide.

  • Iodination (Chloramine-T Method):

    • Mix 10 µg [Tyr³]octreotide in 0.5 M Phosphate Buffer (pH 7.5).

    • Add 1–5 mCi of Na[¹²³I].

    • Add Chloramine-T (20 µg).[] React for 60 seconds.

    • Quench with Sodium Metabisulfite.

  • Purification: C18 Sep-Pak cartridge to remove free iodine.

Quality Control & Data Specifications

To ensure the precursor has successfully yielded a clinical-grade tracer, the following parameters must be met.

Table 1: QC Specifications for Final DOTA-TOC Product

ParameterSpecificationAnalytical Method
Identity Mass matches theoretical (MW ≈ 1421.6 Da)ESI-MS / MALDI-TOF
Purity > 95%RP-HPLC (UV 220nm)
Regioselectivity < 1% Lys-conjugated isomerHPLC (Isomer resolution)
Free DOTA < 0.5%TLC / Chelation assay
TFA Content < 0.2% (w/w)Gas Chromatography

Downstream Application: PET Imaging (⁶⁸Ga-DOTATOC)

Once the [Tyr³,Lys⁵(Boc)]octreotide has been converted to DOTA-TOC, it functions as the tracer for PET imaging.

Mechanism of Action

The [Tyr³]-octreotide moiety binds with high affinity (IC₅₀: 0.2–2.5 nM) to SSTR2 receptors on the cell surface of neuroendocrine tumors. Upon binding, the receptor-ligand complex is internalized via endocytosis, trapping the radiometal (⁶⁸Ga) inside the cell (lysosomal trapping).

SSTR_Mechanism Tracer ⁶⁸Ga-DOTA-TOC Receptor SSTR2 Receptor (Tumor Surface) Tracer->Receptor High Affinity Binding Binding Receptor-Ligand Complex Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Trapping Lysosomal Trapping (High Contrast Image) Internalization->Trapping

Figure 2: Biological mechanism of the final radiopharmaceutical derived from the Boc-protected precursor.[]

References

  • Reubi, J. C., et al. (2000). "Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use." European Journal of Nuclear Medicine.

  • Heppeler, A., et al. (1999). "Receptor targeting for tumor localisation and therapy with radiopeptides."[7][8] Current Medicinal Chemistry.

  • European Association of Nuclear Medicine (EANM). (2010). "Guidelines for ⁶⁸Ga-somatostatin receptor PET/CT imaging." European Journal of Nuclear Medicine and Molecular Imaging.

  • Breeman, W. A., et al. (2005). "Optimised labeling, preclinical and initial clinical aspects of ⁶⁸Ga-DOTATOC." European Journal of Nuclear Medicine and Molecular Imaging.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [Tyr3,Lys5(Boc)]octreotide Acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of [Tyr3,Lys5(Boc)]octreotide acetate. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of [Tyr3,Lys5(Boc)]octreotide acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this Boc-protected octreotide analogue. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully purifying [Tyr3,Lys5(Boc)]octreotide acetate.

Q1: What is [Tyr3,Lys5(Boc)]octreotide acetate and why is the Boc group significant during purification?

[Tyr3,Lys5(Boc)]octreotide acetate is a synthetic analogue of the hormone somatostatin.[1][2] Its structure is H-D-Phe-Cys-Tyr-D-Trp-Lys(Boc)-Thr-Cys-Thr-ol, featuring a cyclic disulfide bond between the two cysteine residues.[2] The key modification is the tert-butyloxycarbonyl (Boc) protecting group on the side chain of the lysine (Lys) residue at position 5.

The presence of the Boc group is highly significant for purification for two main reasons:

  • Increased Hydrophobicity: The Boc group is bulky and non-polar, which significantly increases the overall hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) compared to its deprotected counterpart. This property is crucial for separating it from non-Boc-protected impurities.

  • Intermediate Protection: This molecule is often a protected intermediate in a larger synthesis, for example, before the conjugation of a chelating agent like DOTA for radiolabeling.[3] The Boc group prevents unwanted side reactions at the lysine residue during these subsequent synthetic steps. Purification at this intermediate stage is critical to ensure the final product's purity.

Q2: What are the most common impurities I should expect when purifying this peptide?

Impurities in synthetic peptides typically arise during the Solid-Phase Peptide Synthesis (SPPS) process or from degradation.[1][4] For [Tyr3,Lys5(Boc)]octreotide acetate, you should be vigilant for:

  • Process-Related Impurities:

    • Truncated or Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during SPPS.[1][5]

    • Failure Sequences: Peptides where a coupling reaction failed and the N-terminus was subsequently capped.

    • Diastereomers: Racemization of amino acids can occur during activation.

    • Linear (Reduced) Peptide: The dithiol form of the peptide where the disulfide bond has not formed or has been reduced.

  • Degradation-Related Impurities:

    • Oxidation Products: The tryptophan and cysteine residues are susceptible to oxidation.[1]

    • Deamidation Products: While this specific peptide lacks asparagine or glutamine, deamidation can be a concern in similar peptides.[5]

    • Hydrolysis Products: Cleavage of the peptide backbone can occur under harsh acidic or basic conditions.

Q3: What is the standard chromatographic method for purifying [Tyr3,Lys5(Boc)]octreotide acetate?

The industry-standard method for purifying this and similar peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[6][7] This technique separates molecules based on their hydrophobicity.

A typical setup includes:

  • Stationary Phase (Column): A C18 bonded silica column is the most common choice.[8][9] Wide-pore columns (e.g., 300Å) are often recommended for better peptide separations.[10]

  • Mobile Phase: A gradient of an aqueous solvent (Mobile Phase A) and an organic solvent (Mobile Phase B).

    • Mobile Phase A: Water with an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1-0.2% Acetic Acid.[8][9][11]

    • Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.[8][9][11]

  • Gradient: A shallow gradient, where the percentage of Mobile Phase B is increased slowly, is typical for peptide analysis to achieve the best resolution.[12]

  • Detection: UV detection at 220-230 nm, where the peptide bond absorbs light.[8]

Part 2: Troubleshooting Guide - Common HPLC Purification Issues

This section addresses specific problems encountered during RP-HPLC purification, providing causes and actionable solutions.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My main product peak is tailing significantly. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the peptide and the stationary phase or by column issues.

Potential Cause Explanation Recommended Solution
Silanol Interactions Free silanol groups on the silica backbone of the column can interact with basic residues (like the N-terminus or Lys if unprotected), causing tailing.Use a mobile phase with a lower pH (e.g., pH 2-3 using TFA) to protonate the silanols and basic groups, minimizing these interactions. Alternatively, use a modern, end-capped C18 column designed for high-performance peptide separations.[13]
Column Overload Injecting too much crude material can saturate the stationary phase, leading to poor peak shape.Reduce the injection volume or the concentration of your sample.[13] Prepare the sample in the initial mobile phase to ensure it is properly focused on the column head.[14]
Column Contamination/Void Accumulation of precipitated material or strongly retained impurities at the column inlet can disrupt the flow path. A void can also form at the head of the column over time.Flush the column with a strong solvent wash. If the problem persists, reverse the column (if permissible by the manufacturer) and flush. If a void is suspected, the column may need to be replaced.[14]

Q: My peak is fronting or appears split. What does this indicate?

Peak fronting is less common than tailing but usually points to specific issues.

Potential Cause Explanation Recommended Solution
Sample Solvent Incompatibility Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile) will cause the sample band to spread down the column before the gradient starts.[14]Whenever possible, dissolve the sample in the starting mobile phase composition (e.g., 95% A / 5% B).[13][14] If solubility is an issue, use the minimum amount of a stronger solvent like DMSO or DMF.
Column Overload Severe mass overload can also lead to fronting.Reduce the amount of sample injected onto the column.
Co-eluting Impurity A split peak often indicates the presence of a closely eluting impurity that is not fully resolved.Optimize the gradient to improve separation. A shallower gradient around the elution time of your main peak can often resolve these impurities.[12]
Problem: Co-elution of Impurities

Q: I have an impurity that co-elutes or presents as a shoulder on my main peak. How can I improve resolution?

Improving resolution is a key challenge in peptide purification. The strategy involves manipulating the chromatography conditions to alter the selectivity of the separation.

Workflow for Improving Peak Resolution

G start Problem: Poor Resolution/ Co-eluting Impurity shallow_gradient Decrease Gradient Slope (e.g., from 1%/min to 0.5%/min) start->shallow_gradient change_organic Change Organic Modifier (Acetonitrile to Methanol or vice-versa) shallow_gradient->change_organic If still unresolved success Resolution Achieved shallow_gradient->success change_ph Change Mobile Phase pH (e.g., TFA pH ~2 to Formic Acid pH ~3) change_organic->change_ph If still unresolved change_organic->success change_column Try a Different Stationary Phase (e.g., C8 or Phenyl-Hexyl) change_ph->change_column If still unresolved change_ph->success change_column->success

Caption: Troubleshooting workflow for poor peak resolution.

  • Optimize the Gradient: This is the first and most effective step. A shallower gradient increases the separation time between peaks.[12]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Switching from one to the other can sometimes reverse the elution order of closely related peptides or improve their separation.

  • Adjust the Mobile Phase pH: Changing the pH (e.g., from TFA at pH 2 to formic acid at pH 2.7) alters the ionization state of the peptide's acidic and basic groups, which can significantly impact retention and selectivity.

  • Try a Different Column Chemistry: If C18 is not providing adequate separation, consider a column with different properties, such as C8 (less hydrophobic) or a Phenyl-Hexyl column (offers different selectivity due to pi-pi interactions with aromatic residues like Phe, Tyr, and Trp).[12]

Problem: Low Product Recovery

Q: My final yield after HPLC is very low. Where could my product be going?

Low recovery is a frustrating issue that can stem from several factors, from sample preparation to the peptide's intrinsic properties.

Decision Tree for Diagnosing Low Recovery

G start Low Product Recovery check_solubility Is the peptide fully dissolved before injection? start->check_solubility check_binding Is the peptide binding to surfaces (vials, filters)? check_solubility->check_binding Yes improve_solubility Solution: Use minimal DMSO/DMF or a weaker initial mobile phase. check_solubility->improve_solubility No check_column Is the peptide irreversibly binding to the column? check_binding->check_column No use_low_binding Solution: Use low-binding vials/plates. Test filter compatibility. check_binding->use_low_binding Yes check_degradation Is the peptide degrading on-column? check_column->check_degradation No column_flush Solution: Flush column with strong solvent (e.g., Isopropanol). Consider a different column. check_column->column_flush Yes fresh_solvents Solution: Use fresh, high-purity solvents and modifiers. check_degradation->fresh_solvents Yes

Caption: Decision tree for diagnosing low product recovery.

  • Precipitation: The peptide may be precipitating out of solution before or during injection, especially if the sample solvent is not optimal. Ensure complete dissolution before injection.

  • Non-Specific Binding: Hydrophobic peptides can adsorb to surfaces like plastic vials or syringe filters. Use low-binding polypropylene vials and test filter materials for compatibility to ensure your analyte is not being retained.[15]

  • Irreversible Column Binding: The peptide may be binding so strongly to the column that it doesn't elute during the gradient. This can happen with very hydrophobic peptides. A post-gradient flush with a stronger solvent like isopropanol can help clean the column.

  • On-Column Degradation: Using old or contaminated mobile phase modifiers (e.g., TFA) can lead to on-column degradation of the peptide. Always use fresh, HPLC-grade solvents and additives.[14]

Part 3: Protocols and Best Practices
Protocol 1: General RP-HPLC Method for [Tyr3,Lys5(Boc)]octreotide Acetate Purification

This protocol serves as a robust starting point for method development.

  • Column: C18, 5 µm, 100-300Å pore size (e.g., 4.6 x 250 mm for analytical or larger for preparative).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min (analytical). Adjust for preparative scale.[8]

  • Detection: 220 nm.[8]

  • Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape but may risk peptide degradation.

  • Gradient:

    • Start with a 5-minute hold at 20-30% B to allow for column equilibration.

    • Run a linear gradient from 30% to 60% B over 30-40 minutes.

    • Follow with a 5-minute high-organic wash (e.g., 95% B).

    • Return to initial conditions and re-equilibrate for 10-15 minutes before the next injection.

Protocol 2: Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh a small amount of your crude lyophilized peptide.

  • Dissolution: Dissolve the peptide in a solvent that ensures complete solubility but is as weak as possible chromatographically.

    • Ideal: Start with Mobile Phase A.

    • If Insoluble: Add a minimal amount of Mobile Phase B, acetonitrile, or DMSO to achieve dissolution.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter compatible with your sample solvent to remove any particulate matter that could clog the HPLC system.[15] It is crucial to test the filter for non-specific binding of your peptide.[15]

  • Injection: Inject the filtered sample onto the equilibrated HPLC system.

Best Practice: Mobile Phase Preparation

Mobile phase quality is paramount for reproducible results.[14]

  • Use High-Purity Solvents: Always use HPLC-grade or LC-MS grade water, acetonitrile, and methanol.

  • Fresh Buffers: Prepare aqueous buffers and modifiers fresh daily.[10] Over time, the pH of buffers can change, and microbial growth can occur.

  • Degassing: Thoroughly degas your mobile phases before use (e.g., by sonication or helium sparging) to prevent air bubbles from forming in the pump and detector, which cause baseline noise and flow rate instability.

  • Consistent Modifiers: Use the same batch and concentration of modifiers (e.g., TFA) in both Mobile Phase A and B to minimize baseline drift during the gradient.

References
  • Lewis, J. S., et al. (1998). Generally Applicable, Convenient Solid-Phase Synthesis and Receptor Affinities of Octreotide Analogs. Journal of Medicinal Chemistry, 41(27), 5375-5383. Retrieved from [Link]

  • Reddy, G. K., et al. (2013). Process for the preparation of octreotide acetate. (WO2013046233A2). Google Patents.
  • Srinivas, P., et al. (2017). Process for preparation of octreotide acetate. (WO2017175107A1). Google Patents.
  • Edreira, M., et al. (2002). Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide. Nuclear Medicine Communications, 23(5), 493-498. Retrieved from [Link]

  • Srinivasu, K., et al. (2019). Octreotide and its known impurities. ResearchGate. Retrieved from [Link]

  • Zhang, Z. (2022). Preparation method of octreotide acetate preparation. (CN114288385A). Google Patents.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Omizzur. (n.d.). Octreotide Impurities Synthesis. Retrieved from [Link]

  • WIPO. (2017). PROCESS FOR PREPARATION OF OCTREOTIDE ACETATE. (WO/2017/175107). Retrieved from [Link]

  • Lee, W. S. (2001). Process for preparing octreotide and derivatives thereof. (Patent 1164143).
  • Lee, W. S. (1998). Method for synthesis of Tyr-3-octreotide. (EP0824103A1). Google Patents.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Element Lab Solutions. (2019, May 20). HPLC Troubleshooting Filtration. Retrieved from [Link]

  • New Drug Approvals. (n.d.). Octreotide. Retrieved from [Link]

  • Ritawidya, R., et al. (2016). DOTA-TOC Radiopharmaceutical for Therapy and Diagnosis of Somatostatin Rec. HPI – POLIMER. Retrieved from [Link]

  • Reddy, G. K., et al. (2014). Process for the preparation of octreotide acetate. (US20140296144A1). Google Patents.
  • Li, Y., et al. (2019). Facile Synthesis of Macrocyclic Peptide Toxins of GpTx-1 and its Analogue. Authorea. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of Octreotide Acetate. Retrieved from [Link]

  • Wang, Y., et al. (2024). pH Modulation as a Key Strategy for Developing a Stable Lyotropic Liquid Crystal Formulation of Octreotide Acetate. MDPI. Retrieved from [Link]

  • Park, K. (2013). A Novel Preparation Method for Octreotide Acetate–Loaded PLGA Microspheres with a High Drug-Loading Capacity. Advanced Polymer Technology, 32. Retrieved from [Link]

Sources

Optimization

preventing degradation of [Tyr3,Lys5(Boc)]octreotide acetate during storage

Introduction Welcome to the technical support guide for [Tyr3,Lys5(Boc)]octreotide acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical octreotide a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for [Tyr3,Lys5(Boc)]octreotide acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this critical octreotide analogue in their experiments. [Tyr3,Lys5(Boc)]octreotide acetate is a synthetic octapeptide, often used as an intermediate or reference compound, sharing a core structure with the therapeutic agent octreotide.[1] Its chemical integrity is paramount for generating reproducible and reliable data.

Peptides, by their nature, are susceptible to various degradation pathways that can compromise their purity, potency, and experimental performance.[2] This guide provides a comprehensive overview of the stability challenges associated with this molecule and offers practical, evidence-based strategies for its preservation. We will delve into the causality behind storage and handling choices, providing you with the knowledge to proactively prevent degradation.

Section 1: Foundational Knowledge - Understanding Degradation Pathways

To effectively prevent degradation, one must first understand the mechanisms by which it occurs. For octreotide and its analogues, the primary routes of instability are hydrolysis, oxidation, and aggregation.

Q1: What are the main chemical and physical instabilities I should be aware of?

A: [Tyr3,Lys5(Boc)]octreotide acetate is susceptible to three primary degradation pathways. Understanding these is the first step in designing a robust storage and handling strategy.

  • Hydrolysis: This is a chemical reaction where water molecules cleave the peptide's amide bonds. This process is highly dependent on pH and temperature. For octreotide, hydrolysis can occur at the cyclic amide bonds within the ring structure or at the exocyclic amide bond, leading to linearized and inactive forms of the peptide.[3][4] Studies have shown that octreotide's most favorable stability in aqueous solutions is at a slightly acidic pH of around 4.0.[5]

  • Oxidation: The disulfide bond between the two cysteine residues (Cys2-Cys7) is a critical structural feature for the peptide's biological activity. This bond is susceptible to oxidation, which can lead to cleavage and loss of the cyclic structure.[4][6] Additionally, the indole ring of the tryptophan residue (Trp4) can be oxidized. Exposure to oxygen, certain metal ions, or oxidizing agents (like peroxides that can contaminate some surfactants) can accelerate this process.[7]

  • Aggregation: This is a physical instability where peptide molecules associate to form dimers, oligomers, or larger aggregates.[7] Aggregation can lead to a loss of efficacy, issues with solubility, and potentially altered pharmacokinetics.[7] This process is often influenced by factors such as high peptide concentration, temperature fluctuations, and the process of reconstituting a lyophilized powder.[7][8]

peptide [Tyr3,Lys5(Boc)]octreotide Acetate (Stable Form) hydrolysis Hydrolysis peptide->hydrolysis oxidation Oxidation peptide->oxidation aggregation Aggregation peptide->aggregation hydro_prod Linear Peptides (Backbone Cleavage) hydrolysis->hydro_prod oxi_prod Disulfide Cleavage Trp Oxidation Products oxidation->oxi_prod agg_prod Dimers & Oligomers (Inactive Associates) aggregation->agg_prod water Water / Humidity water->hydrolysis ph Extreme pH ph->hydrolysis oxygen Oxygen / Oxidants oxygen->oxidation concentration High Concentration Temp. Fluctuation concentration->aggregation

Fig 1. Primary degradation pathways for octreotide analogues.
Section 2: FAQs on Optimal Storage & Handling

Proper storage from the moment of receipt is the most critical factor in preventing degradation.

Q2: What are the optimal storage conditions for the lyophilized (freeze-dried) powder?

A: Lyophilization is performed to remove water, the primary reactant in hydrolysis, thereby significantly enhancing long-term stability.[2] For optimal preservation of the lyophilized powder:

  • Long-Term Storage: Store desiccated at -20°C (or below -18°C).[9] The tightly sealed original container will protect it from moisture and light.

  • Short-Term Storage: Lyophilized octreotide is generally stable at room temperature for up to 3 weeks, but this should be avoided if possible.[9] Refrigerated temperatures (2°C to 8°C) are acceptable for short-term storage if a freezer is unavailable.[10]

  • Key Principle: The core objective is to keep the peptide cold and dry. Avoid repeated freeze-thaw cycles of the powder itself. Aliquoting is not necessary for the powder form.

Q3: What are the recommended conditions for the peptide once it is in solution?

A: Once reconstituted, the peptide is significantly more vulnerable to degradation.

  • Storage Temperature: Store solutions at 2°C to 8°C.[11][12][13] Do not freeze aqueous solutions unless a specific cryoprotectant (like glycerol) has been included in the formulation, as the freezing process can promote aggregation.

  • Duration: At room temperature (20°C to 30°C), octreotide acetate solutions are generally stable for up to 14 days if protected from light.[12][13][14] When refrigerated and protected from light, stability can be maintained for longer periods, with some studies showing stability for up to 29 days.[15][16] However, for critical applications, it is best practice to use freshly prepared solutions or to conduct your own stability assessment for longer storage.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[11][12][15][16]

Q4: How does pH impact the stability of the peptide in solution?

A: pH is a critical parameter. Octreotide demonstrates its best stability in slightly acidic aqueous solutions, specifically around pH 4.0, often in an acetate buffer.[5][17] As pH moves towards neutral or basic conditions, the rate of hydrolysis and other degradation reactions can increase.[3][4] One study highlighted that adjusting the pH of a formulation to approximately 5.7 was a key strategy for ensuring long-term stability.[18][19]

Q5: Are there any known chemical incompatibilities to avoid in my solutions?

A: Yes. Avoid using solutions containing sodium bisulfite (SBS). Studies have shown that the stability of octreotide decreases in an SBS concentration-dependent manner.[20][21] This incompatibility may be clinically acceptable only at very low SBS concentrations and for short durations (less than 7 days).[21] For research purposes, it is best to avoid this excipient entirely unless it is a required component of the formulation being studied.

Storage Condition Summary Table
Form Lyophilized Powder
Long-Term Temp. -20°C or below (desiccated)[9]
Short-Term Temp. 2°C to 8°C[10]
Light Protect from light
pH (if applicable) N/A
Max Duration Years (if properly stored)
Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This guide helps you diagnose potential problems.

Symptom / ObservationPotential Root Cause(s)Recommended Investigative & Corrective Actions
Unexpected loss of purity in a recently reconstituted sample. 1. Improper Storage: Solution stored at room temperature for too long or exposed to light.[14][15] 2. Incorrect pH: Reconstituted in a buffer outside the optimal pH 4.0-5.7 range.[5][18] 3. Contaminated Buffer: Reconstitution buffer may contain oxidizing agents or microbial contamination.1. Review Logs: Confirm storage temperature and duration against recommendations. 2. Measure pH: Check the pH of your stock solution. 3. Analyze by HPLC: Run an HPLC analysis (see Protocol 2) and compare the chromatogram to a freshly prepared standard. 4. Corrective Action: Prepare fresh solutions daily for critical experiments.
Appearance of new peaks in the HPLC chromatogram post-storage. 1. Chemical Degradation: New peaks are likely degradation products from hydrolysis or oxidation.[4][22] 2. Acylation: If stored in contact with certain polymers (e.g., PLGA), acylated adducts can form.[5][23] 3. Incompatibility: Interaction with an undeclared component in your buffer (e.g., sodium bisulfite).[20]1. Characterize Peaks: If equipped, use LC-MS to determine the mass of the new impurities to help identify the degradation pathway (e.g., +18 Da suggests hydrolysis).[3][10] 2. Perform Forced Degradation: Intentionally stress the peptide under acidic, basic, and oxidative conditions to see if you can replicate the impurity peaks, confirming their identity. 3. Corrective Action: Optimize storage conditions (lower temperature, protect from light, adjust pH) based on the likely degradation pathway.
Sample fails to dissolve completely or appears cloudy after reconstitution. 1. Aggregation: Physical association of peptide molecules.[7][8] 2. Incorrect Solvent: The chosen solvent may not be appropriate for the peptide concentration. 3. Low-Quality Reagent: The lyophilized powder may have degraded prior to reconstitution due to moisture exposure.1. Check Reconstitution Protocol: Ensure you are using the recommended solvent and technique (e.g., gentle swirling, not vigorous shaking). 2. Filter Solution: Use a 0.22 µm syringe filter to remove insoluble aggregates before use, but be aware this indicates an underlying stability problem. 3. Corrective Action: Consider reconstituting at a lower concentration. For long-term formulations, the addition of stabilizing excipients like sucrose or surfactants may be necessary.[7][24]
Section 4: Key Experimental Protocols

Adherence to standardized protocols is essential for maintaining peptide integrity.

Protocol 1: Standard Operating Procedure (SOP) for Storage, Handling, and Reconstitution
  • Receipt: Upon receiving the lyophilized powder, immediately transfer it to a desiccated, light-protected storage environment at -20°C.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would introduce water and accelerate hydrolysis.

  • Reconstitution:

    • Work in a clean environment.

    • Use a high-purity, appropriate solvent (e.g., sterile water, 0.1% acetic acid solution). For octreotide, reconstitution in sterile 18 MΩ-cm H₂O is recommended.[9]

    • Add the calculated volume of solvent to the vial to achieve the desired stock concentration.

    • Recap the vial and mix using gentle swirling or inversion. Do not vortex or shake vigorously , as this can induce aggregation.

  • Aliquoting & Storage:

    • If the entire stock will not be used promptly, create single-use aliquots.

    • Store the aliquots in light-protected vials (e.g., amber glass or polypropylene) at 2°C to 8°C.

    • Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and expiration date (e.g., 14 days post-reconstitution).

  • Usage: When using a stored aliquot, allow it to come to room temperature before adding it to your experimental system. Discard any unused portion of an aliquot; do not re-freeze.

Protocol 2: A Stability-Indicating RP-HPLC Method

This method is a synthesized example based on common practices for analyzing octreotide purity and its degradation products.[22][25][26][27]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[22]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 220 nm.[22][25][28]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 35% B

    • 25-30 min: Linear gradient from 35% to 90% B (column wash)

    • 30-35 min: Hold at 90% B

    • 35-36 min: Return to 10% B

    • 36-45 min: Re-equilibration at 10% B

  • System Suitability: Inject a reference standard to establish the retention time and peak area. Degradation products will typically elute near the main peptide peak. A "stability-indicating" method is one that can resolve these degradation peaks from the main active peak.

start Symptom Observed (e.g., Purity Loss) check_storage Step 1: Verify Storage Conditions (Temp, Light, Duration Logs) start->check_storage check_handling Step 2: Review Handling Protocol (Reconstitution, pH, Solvent) check_storage->check_handling run_hplc Step 3: Analytical Chemistry (Run Stability-Indicating HPLC) check_handling->run_hplc compare Step 4: Compare Data (vs. Reference Standard & Time Zero) run_hplc->compare identify Step 5: Identify Degradants (Use LC-MS if available) compare->identify implement Step 6: Implement Corrective Action (Adjust pH, Temp, Handling SOP) identify->implement end Issue Resolved / Understood implement->end

Fig 2. Workflow for investigating sample degradation issues.
References
  • Use of excipients to control aggregation in peptide and protein formul
  • pH Modulation as a Key Strategy for Developing a Stable Lyotropic Liquid Crystal Formulation of Octreotide Acet
  • Stability of octreotide acet
  • What is the stability data for compounded octreotide syringes and continuous infusions? InpharmD™.
  • Use of excipients to control aggregation in peptide and protein formulations.
  • Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients. Taylor & Francis Online.
  • Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews.
  • pH Modulation as a Key Strategy for Developing a Stable Lyotropic Liquid Crystal Formulation of Octreotide Acet
  • Stability of Octreotide Acetate in Polypropylene Syringes. Oxford Academic.
  • Structural Evolution of the Pharmaceutical Peptide Octreotide upon Controlled Relative Humidity and Temperature Vari
  • Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study. European Journal of Hospital Pharmacy (EJHP).
  • Octreotide Safety D
  • Stability of octreotide acetate decreases in a sodium bisulfate concentration-dependent manner: compatibility study with morphine and metoclopramide injections. PMC.
  • Short Peptides as Excipients in Parenteral Protein Formul
  • Octreotide Acetate Injection Safety Data Sheet.
  • Octreotide Acetate Injection Product Inform
  • Stability of Octreotide Acetate in Aqueous Solutions and PLGA Films.
  • octreotide acetate Prescribing Information.
  • Investigating the thermal behavior of octreotide acetate: a combined thermal analysis and mass spectrometry approach.
  • Octreotide Product Inform
  • Label: OCTREOTIDE ACET
  • Octreotide and its degradation products.
  • Controlled release formulations of octreotide.
  • Refining method of octreotide.
  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences.
  • Development And Validation Of A Reversed-Phase Hplc Method For Assay Of The Octapeptide Octreotide In Raw Material And Pharmaceutical Dosage Form.
  • Hydrophilic Interaction Liquid Chromatography Coupled with Fluorescence Detection (HILIC-FL) for the Quantitation of Octreotide in Injection Forms. MDPI.
  • Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption.
  • Determination of octreotide and assessment of matrix effects in human plasma using ultra high performance liquid chromatography-tandem mass spectrometry.
  • Analysis of impurities in octreotide acet
  • Octreotide and its known impurities.
  • Structural Evolution of the Pharmaceutical Peptide Octreotide upon Controlled Relative Humidity and Temperature Vari
  • Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems. PMC.
  • Pulsed reduction and oxidation of octreotide.
  • Process for preparation of octreotide acetate.
  • A Novel Preparation Method for Octreotide Acetate–Loaded PLGA Microspheres with a High Drug-Loading Capacity. Kinam Park.
  • A kind of octreotide acetate freeze drying powder injection and preparation method thereof.
  • Inhibition of Octreotide Acylation Inside PLGA Microspheres by Derivatization of the Amines of the Peptide with a Self-Immol
  • [Tyr3,Lys5(Boc)]octreotide acetate Product Page.
  • [Tyr3,Lys5(Boc)

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of [Tyr3,Lys5(Boc)]octreotide Acetate

[1] Executive Summary: The Solubility Paradox The Core Issue: You are likely experiencing poor solubility because [Tyr3,Lys5(Boc)]octreotide acetate exists in a physicochemical "tug-of-war."[1] The Acetate Salt: Promotes...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Solubility Paradox

The Core Issue: You are likely experiencing poor solubility because [Tyr3,Lys5(Boc)]octreotide acetate exists in a physicochemical "tug-of-war."[1]

  • The Acetate Salt: Promotes hydrophilicity and water solubility.

  • The Boc (tert-butyloxycarbonyl) Group: A bulky, lipophilic protecting group on Lysine-5 that shields the positive charge and drastically increases hydrophobicity.[1]

While standard Octreotide Acetate is soluble in water (~28 mg/mL), the Boc-protection at position 5 renders the molecule significantly more hydrophobic , often causing precipitation in neutral aqueous buffers or gelation at high concentrations.[1]

This guide provides "Boc-safe" solubilization protocols that avoid premature deprotection while ensuring complete dissolution for HPLC or conjugation.

Solubilization Protocols (Step-by-Step)

Method A: The "Organic Spike" (Recommended for Biological Assays)

Use this method if the peptide must eventually be in a neutral buffer (e.g., PBS) and you want to avoid acidification.

Principle: Dissolve the hydrophobic core using a water-miscible organic solvent before introducing the aqueous phase.[1][2]

  • Calculate Volume: Determine the final desired concentration.

  • Initial Dissolution: Add 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the peptide powder.

    • Volume Rule: Use 5–10% of the final target volume.

    • Action: Vortex gently until the solution is clear. If particles persist, sonicate for 10 seconds (on ice).

  • Slow Dilution: Add water or buffer dropwise to the organic solution while vortexing.

    • Critical: Do not add the peptide solution into the water; add water to the peptide. This prevents "crashing out" due to sudden polarity shifts.

Method B: The "Acetic Acid" Assist (Recommended for HPLC/Purification)

Use this method for preparing HPLC injection samples or stock solutions. Acetic acid is weak enough to preserve the Boc group at room temperature.

  • Preparation: Prepare a 10% to 30% Acetic Acid (AcOH) solution in water (v/v).

  • Dissolution: Add the acetic acid solution directly to the lyophilized powder.

  • Agitation: Vortex thoroughly. The acidic environment protonates the N-terminus and Tyr3, aiding solubility without stripping the Boc group (which requires stronger acids like TFA or HCl).[1]

  • Verification: Centrifuge at 10,000 x g for 2 minutes. If a pellet forms, the peptide is not fully dissolved.[3][4] Add more solvent or switch to Glacial Acetic Acid (for extreme cases), then dilute.[1]

HPLC Troubleshooting: The "Boc-Safe" Strategy

Warning: Standard peptide HPLC uses Trifluoroacetic Acid (TFA) .[1][5] While standard Octreotide is stable in TFA, [Tyr3,Lys5(Boc)]octreotide is NOT. Prolonged exposure to 0.1% TFA, especially during rotary evaporation or heating, can partially deprotect the Boc group, leading to "ghost peaks" (impurities) of deprotected Octreotide.[1]

Recommended "Boc-Safe" Mobile Phases[1]
ComponentStandard Method (RISKY)Boc-Safe Method (RECOMMENDED) Why?
Mobile Phase A Water + 0.1% TFAWater + 10-20 mM Ammonium Acetate (pH 6.5) Avoids acid-catalyzed Boc removal.[1]
Mobile Phase B ACN + 0.1% TFAAcetonitrile (ACN) Neutral organic modifier prevents degradation.[1]
Column Temp 40°C - 60°C25°C (Room Temp) Heat accelerates Boc deprotection.[1] Keep it cool.
Detection 214 nm / 220 nm220 nm Ammonium acetate absorbs at <210nm; 220nm reduces noise.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling this specific analog.

SolubilityStrategy cluster_legend Key Constraints Start [Tyr3,Lys5(Boc)]octreotide Acetate Lyophilized Powder Goal What is the downstream application? Start->Goal HPLC HPLC / Purification Goal->HPLC BioAssay Cell Culture / Bioassay Goal->BioAssay IsTFA Can you avoid TFA? HPLC->IsTFA DMSO Dissolve in 100% DMSO (5-10% of final vol) BioAssay->DMSO Yes Yes IsTFA->Yes Yes No No IsTFA->No No UseAcetate Use 0.1% Acetic Acid or Ammonium Acetate Risk Risk of Boc Deprotection! Keep T < 25°C Dilute Dilute dropwise with PBS/Media DMSO->Dilute Yes->UseAcetate No->Risk Constraint1 Boc is Acid-Labile

Caption: Decision tree for solubilizing Boc-protected Octreotide based on downstream application.

Frequently Asked Questions (FAQs)

Q1: My solution turned into a gel after adding water. What happened? A: You likely encountered hydrophobic stacking . Octreotide analogs are prone to forming


-sheet aggregates at high concentrations (>5 mg/mL) in water.
  • Fix: Add a chaos-inducing agent. If compatible with your assay, add urea (up to 8M) or guanidine HCl to break the gel, then dialyze.[1] If not, add more DMSO or switch to 30% Acetic Acid.

Q2: Can I use TFA to dissolve the peptide if I inject it immediately? A: It is risky. While Boc removal usually requires 50% TFA for 30 minutes, trace deprotection can occur in 0.1% TFA over a few hours.[1] If you observe a "split peak" in your chromatogram (one peak is the Boc-peptide, the slightly earlier peak is the deprotected Octreotide), switch to an Ammonium Acetate mobile phase immediately.

Q3: How should I store the stock solution? A: Do not store [Tyr3,Lys5(Boc)]octreotide in solution for long periods.[1]

  • Best Practice: Aliquot the lyophilized powder into single-use vials.

  • If dissolved: Store in 100% DMSO at -20°C. Avoid storing in aqueous buffers, as hydrolysis (deamidation) or aggregation can occur.[1]

Q4: Why does the Certificate of Analysis (CoA) say "Acetate" if it's not soluble in water? A: "Acetate" refers to the counter-ion associated with the basic amines, not the solubility classification. While acetate salts are generally more soluble than free bases, the Boc group's lipophilicity overrides the acetate's hydrophilic influence in this specific analog.

References

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][6] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] (Foundational text on Boc/Fmoc orthogonality and solvent compatibility).

Sources

Optimization

Technical Support Center: [Tyr³,Lys⁵(Boc)]octreotide Acetate Production

The following technical guide addresses the production and impurity minimization of [Tyr³,Lys⁵(Boc)]octreotide acetate . This specific molecule is a critical protected intermediate (often referred to as a "precursor") us...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the production and impurity minimization of [Tyr³,Lys⁵(Boc)]octreotide acetate . This specific molecule is a critical protected intermediate (often referred to as a "precursor") used primarily in the synthesis of radiopharmaceuticals like DOTA-TOC .

The presence of the Boc (tert-butyloxycarbonyl) group on Lysine-5, while the N-terminus (D-Phe¹) remains free, allows for site-selective conjugation (e.g., chelator attachment) at the N-terminus without affecting the Lysine side chain.

Core Directive

Objective: Minimize critical impurities (Deletion sequences, Diastereomers, Dimers, and Premature Des-Boc species) during the Solid-Phase Peptide Synthesis (SPPS), Cyclization, and Cleavage of [Tyr³,Lys⁵(Boc)]octreotide.

Scope:

  • Synthesis: Fmoc-SPPS on 2-Chlorotrityl Chloride (2-CTC) resin.

  • Cyclization: On-resin disulfide formation (Thallium-free).[]

  • Cleavage: "Soft Cleavage" to retain Lys⁵(Boc) and side-chain protecting groups (if applicable) or selective deprotection strategies.[]

Part 1: Critical Impurity Profile & Origins[1]

Before troubleshooting, you must identify the enemy. In the production of this protected precursor, impurities fall into four distinct classes:

Impurity TypeCommon NameOriginCriticality
Type A Des-Boc [Tyr³]octreotide Acidolytic cleavage of Boc during resin detachment or workup.[]Critical (Loss of orthogonality)
Type B Linear Precursor Incomplete oxidation of Cys²-Cys⁷ thiols.[]High (Reduces yield)
Type C Dimer/Oligomer Intermolecular disulfide bond formation (Cys²-Cys²' or Cys²-Cys⁷').[]High (Aggregates)
Type D Diastereomers (D-Cys, D-Thr) Base-catalyzed racemization during Fmoc removal or coupling.[]Medium (Hard to purify)
Type E Deletion Sequences (Des-Thr) Steric hindrance during coupling (esp.[] Thr-ol linker).Medium
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: Synthesis & Resin Loading []

Q: My crude purity is low due to "Des-Thr-ol" or deletion sequences near the C-terminus. How do I fix this? A: This is a loading issue. The attachment of the first residue (Fmoc-Thr(tBu)-ol) to the 2-CTC resin is the most steric-sensitive step.

  • Root Cause: Overloading the resin leads to crowding, causing "chain aggregation" during subsequent couplings.

  • Protocol Fix:

    • Lower the Loading: Target a substitution of 0.3 – 0.5 mmol/g (never >0.6 mmol/g for cyclic peptides).

    • Capping is Mandatory: After loading Thr-ol, cap unreacted chloride sites with Methanol (10%) + DIPEA in DCM for 20 minutes. This prevents the "phantom loading" of subsequent amino acids onto the resin matrix.

Q: I am observing significant racemization of Cysteine (D-Cys impurity). Why? A: Cysteine is highly prone to racemization during activation, especially if bases (like DIPEA) are used in excess or pre-activation times are long.

  • The Fix:

    • Use DIC/Oxyma or DIC/HOBt for activation (neutral pH coupling).[] Avoid HATU/HBTU with high DIPEA for Cys residues.[]

    • Pre-activation limit: Add the base to the resin or keep pre-activation under 2 minutes.

    • Solvent: Use DMF/DCM (1:1) to improve swelling and reduce aggregation, which indirectly minimizes racemization driven by slow kinetics.

Phase 2: On-Resin Cyclization (The Critical Step) []

Q: Why form the disulfide bond on-resin instead of in solution? A: Cyclizing on-resin (using Thallium(III) trifluoroacetate or Iodine) utilizes the Pseudo-Dilution Effect .[] The peptide chains are immobilized, preventing them from colliding with each other. This drastically reduces Dimer (Type C) formation compared to solution-phase cyclization, which requires massive solvent volumes (high dilution) to achieve the same effect.

Q: I see "Over-oxidized" species (+16 or +32 Da). What is happening? A: You are likely oxidizing the Methionine (if present, none in Octreotide) or the Tryptophan, or over-oxidizing Cys to sulfonic acid.

  • The Fix (Iodine Method):

    • Ensure Cys protecting groups are Trt (Trityl) or Acm (Acetamidomethyl) . Trt is preferred for fast Iodine removal.[]

    • Stoichiometry: Use 3–5 equivalents of Iodine in DMF.

    • Quenching: Quench immediately with Ascorbic Acid or Sodium Thiosulfate solution after 15–30 minutes. Do not let it sit.

    • Trp Protection: Ensure D-Trp is protected with Boc (if compatible) to prevent oxidative damage, though Iodine usually spares Trp under controlled conditions.[]

Phase 3: Cleavage & Boc Retention []

Q: How do I cleave the peptide from the resin without removing the Boc group on Lys⁵? A: This is the most delicate step. Standard cleavage (95% TFA) will destroy your product. You must use a "Soft Cleavage" cocktail tailored for 2-CTC resin.[]

  • Protocol (The 1% TFA Method):

    • Cocktail: 1% TFA (vol/vol) in Dichloromethane (DCM).

    • Scavengers: Add 2-5% TIS (Triisopropylsilane) only if you have Trityl cations to scavenge, but usually, 1% TFA leaves side-chain Trt/tBu intact.[]

    • Procedure: Treat resin for 2 minutes, filter into a flask containing 10% Pyridine in Methanol (to immediately neutralize the acid). Repeat 5-10 times.

    • Why Pyridine? It prevents the TFA from slowly degrading the Boc group during the concentration step (Rotavap).

  • Alternative (Acetic Acid/TFE): Use Acetic Acid / TFE / DCM (1:1:8).[2] This is even milder and guarantees Boc retention, though it is slower (requires overnight).

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the optimized pathway to produce [Tyr³,Lys⁵(Boc)]octreotide Acetate while minimizing impurities.

OctreotideProduction Resin 2-CTC Resin (High Acid Sensitivity) Loading Loading: Fmoc-Thr(tBu)-ol (Low Load: 0.4 mmol/g) Resin->Loading Elongation Fmoc-SPPS Elongation (Cys(Trt), Lys(Boc), Tyr(tBu)) Loading->Elongation Cyclization On-Resin Cyclization (I2 / DMF) Removes Cys(Trt) -> S-S bond Elongation->Cyclization Imp_Dimer Impurity: Dimers (Avoided by Resin Pseudo-dilution) Elongation->Imp_Dimer If Loading > 0.6 mmol/g Cleavage Soft Cleavage (1% TFA in DCM) Retains Lys(Boc) & tBu Cyclization->Cleavage Intact S-S formed Neutralization Immediate Neutralization (Pyridine/MeOH) Cleavage->Neutralization Critical Step Imp_DesBoc Impurity: Des-Boc (Avoided by Pyridine Quench) Cleavage->Imp_DesBoc If TFA > 2% or No Quench Purification Purification (Prep HPLC) (Acetate Buffer) Neutralization->Purification

Caption: Optimized workflow for [Tyr³,Lys⁵(Boc)]octreotide production emphasizing impurity control points at Cyclization and Cleavage.

Part 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Impurity Control

ParameterSpecificationScientific Rationale
Resin Loading 0.35 – 0.50 mmol/gPrevents chain aggregation and intermolecular dimerization.[]
Cleavage Cocktail 1% TFA / 5% TIS / 94% DCMSufficient to cleave ester linkage to resin; insufficient to remove Boc (

of Boc in 1% TFA is hours, but risk exists without quench).
Quenching Base Pyridine (1.5 eq vs TFA)Pyridine is a weak base that neutralizes TFA without causing base-catalyzed degradation or racemization.[]
Cyclization Oxidant Iodine (3 eq) in DMFRapidly removes Trt and forms S-S. Cleaner than Charcoal/Air; less toxic than Thallium.[]
Temperature 20°C – 25°CHigher temps increase Des-Boc risk during cleavage.[]
References
  • Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis . University of California, Irvine. (Detailed protocols on 2-CTC loading and cleavage).

  • Cleaving Protected Peptides from 2-Chlorotrityl Resin . AAPPTec Technical Guide. (Protocols for retaining side-chain protection).

  • Optimization of the Small-Scale Synthesis of DOTA-Tyr3-Octreotide . Cancer Biotherapy & Radiopharmaceuticals, 2003.[] (Discusses the Lys(Boc) intermediate and DOTA coupling).

  • Direct Solid-Phase Synthesis of Octreotide Conjugates . Bioconjugate Chemistry, 2002. (Methodology for on-resin cyclization and cleavage).[][3][4][5]

  • A New Reagent for the Cleavage of Fully Protected Peptides . Tetrahedron Letters, 1997. (HFIP/DCM method for ultra-mild cleavage).[5]

Sources

Troubleshooting

optimizing reaction conditions for coupling with [Tyr3,Lys5(Boc)]octreotide acetate

Topic: Optimizing Reaction Conditions for N-Terminal Coupling Introduction Welcome to the Technical Support Center. You are likely working with [Tyr3,Lys5(Boc)]octreotide acetate , a critical precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for N-Terminal Coupling

Introduction

Welcome to the Technical Support Center. You are likely working with [Tyr3,Lys5(Boc)]octreotide acetate , a critical precursor in the synthesis of radiopharmaceuticals like DOTA-TOC or Ga-68/Lu-177 labeled therapeutics .[]

This molecule presents a specific challenge: it is a cyclic disulfide-bridged peptide provided as an acetate salt .[] The Lysine at position 5 is protected with Boc (tert-butyloxycarbonyl) to ensure regiospecific coupling at the N-terminus (D-Phe1).[]

This guide addresses the three most common failure points in this workflow:

  • Incomplete Coupling: Failure to overcome the acetate buffer capacity.

  • Disulfide Scrambling: Instability of the Cys2-Cys7 bridge at high pH.

  • Side-Reactions: Premature Boc loss or alkylation of the Tyrosine.

Part 1: Pre-Reaction Logic & Solubility

The "Acetate Trap"

Your starting material is a salt:


.[]
In this state, the N-terminal amine is protonated and non-nucleophilic . You cannot simply dissolve it in DMF and add an NHS-ester; the reaction will be sluggish or fail. You must add a non-nucleophilic base (DIPEA) to shift the equilibrium to the free amine (

).
Solubility Protocol
  • Recommended Solvents: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide).[2]

  • Avoid: Water or Alcohols during the coupling step (they compete with activated esters).

  • Concentration: High concentration (10–20 mg/mL) is preferred to drive reaction kinetics.

Part 2: Optimized Coupling Workflow

The following diagram outlines the critical path for synthesizing conjugates (e.g., DOTA-TOC) from this precursor.

CouplingWorkflow Start [Tyr3,Lys5(Boc)]Octreotide Acetate Salt Solvation Solvation (Anhydrous DMF/DMSO) Start->Solvation Neutralization Base Addition (DIPEA, pH 8.0-8.5) Solvation->Neutralization Critical Step Coupling Coupling Reaction (RT, 4-12 hours) Neutralization->Coupling Activation Ligand Activation (DOTA-NHS or HATU) Activation->Coupling 2.5-5.0 eq Excess Deprotection Boc Deprotection (TFA/Scavengers) Coupling->Deprotection Remove Solvent First Purification RP-HPLC Purification (C18 Column) Deprotection->Purification

Caption: Workflow for regiospecific N-terminal conjugation. The Neutralization step is the most common point of failure.

Step-by-Step Protocol
1. Activation & Neutralization
  • Reagents: DIPEA (N,N-Diisopropylethylamine).[][3]

  • Target pH: Apparent pH 8.0–8.5 (measured on wet pH paper).

  • Procedure: Dissolve the peptide in DMF. Add DIPEA dropwise.

    • Note: The acetate salt buffers the solution. You may need 3–5 equivalents of DIPEA to reach the basicity required for the amine to react.

2. The Coupling Reaction
  • Ligand: Use DOTA-NHS ester or activate DOTA-tris(tBu) with HATU/HOAt.[]

  • Stoichiometry: Use 2.5 to 4.0 equivalents of the activated ligand relative to the peptide.

  • Time: 4 hours to Overnight at Room Temperature.

  • Monitoring: HPLC. Look for the shift from the hydrophobic protected peptide to the conjugate.

3. Boc Deprotection (The "Cocktail")

Once coupling is complete, you must remove the Boc group from Lys5 without breaking the disulfide bridge.

  • Reagent: TFA (Trifluoroacetic acid).[4]

  • Scavengers (Crucial): You must trap the tert-butyl cations to prevent them from alkylating the electron-rich Tyr3 or Trp residues.[]

  • Cocktail Formula:

    • TFA: 95%[]

    • TIS (Triisopropylsilane): 2.5%[]

    • Water: 2.5%[]

  • Duration: 30–60 minutes at Room Temperature.

  • Workup: Precipitate in cold diethyl ether.

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<20%). The starting material remains unreacted.

Diagnosis: The N-terminus is likely still protonated. Fix:

  • Check the "apparent pH" of your DMF reaction mixture. It must be basic (blue on wet litmus paper).

  • Increase DIPEA concentration. The acetate counter-ion consumes the first equivalent of base.

  • Ensure your DMF is anhydrous.[2] Water hydrolyzes NHS-esters rapidly, destroying your coupling agent before it reacts with the peptide.

Q2: I see a "double mass" peak (+100 Da or similar) or multiple impurities.

Diagnosis: This is likely Disulfide Scrambling or Premature Boc Loss . Fix:

  • Check pH: If pH > 10, the disulfide bridge (Cys-S-S-Cys) can undergo beta-elimination or scrambling.[] Keep pH strictly between 8.0 and 9.0.

  • Check Acid: If your reaction mixture became acidic (e.g., using old degraded DMF), the Boc group might have fallen off, allowing the ligand to couple to both the N-terminus and Lys5.

Q3: During deprotection, I see new impurities (alkylation).

Diagnosis: Insufficient scavengers in the TFA cocktail. Fix: The tert-butyl carbocation generated during Boc removal is highly reactive.[] If you only use TFA, these cations will attack the Tyrosine ring. Always use TIS (2.5%) or Phenol as a scavenger.

Q4: Can I use EDC/NHS instead of HATU?

Answer: Yes, but HATU is generally superior for steric reasons and reaction speed in solution phase. If using EDC, ensure you pre-activate the ligand (e.g., DOTA) for 15-30 minutes before adding the peptide to minimize side reactions with the peptide's functional groups.

Part 4: Data & Reagent Specifications

Reagent Compatibility Table
ComponentFunctionRecommendationCritical Note
Solvent DissolutionDMF or DMSO Must be Anhydrous .[] Water kills NHS esters.
Base pH AdjustmentDIPEA Do not use primary amines (e.g., Tris) or nucleophilic bases.
Coupling Agent ActivationHATU or NHS-Ester HATU requires HOAt for optimal efficiency.[]
Deprotection Boc Removal95% TFA Must include scavengers (TIS/Water) to protect Tyr/Trp.
Reducing Agents N/AFORBIDDEN TCEP or DTT will break the disulfide bridge.
Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield / No Reaction Issue->LowYield Impurity High Impurity Profile Issue->Impurity CheckPH Check pH: Is it < 8.0? LowYield->CheckPH CheckScramble Check pH: Is it > 10.0? Impurity->CheckScramble AddBase Add DIPEA (Overcome Acetate) CheckPH->AddBase Yes ReduceBase Reduce Base (Prevent S-S Scrambling) CheckScramble->ReduceBase Yes CheckScavenger Did you use TIS/Phenol? CheckScramble->CheckScavenger No AddScav Add Scavengers to TFA Step CheckScavenger->AddScav No

Caption: Decision matrix for diagnosing reaction failures based on pH and scavenger usage.

References

  • Edreira, M. et al. (2002). "Optimization of the small-scale synthesis of DOTA-Tyr3-octreotide."[][5] Nuclear Medicine Communications, 23(5), 493-499.[]

  • Albert, R. et al. (1998). "Direct synthesis of [DOTA-DPhe1]-octreotide and [DOTA-DPhe1,Tyr3]-octreotide (SMT487): two conjugates for systemic delivery of radiotherapeutical nuclides."[][6] Bioorganic & Medicinal Chemistry Letters, 8(10), 1207-1210.[][6]

  • BenchChem. "Application Notes and Protocols for NH2-PEG4-DOTA Conjugation to Peptides." Technical Support Protocols.

  • Chinol, M. et al. (1997). "Biodistribution in tumor-bearing mice of two 90Y-labeled somatostatin analogues using different chelators."[] Journal of Nuclear Medicine, 38, 569.

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of synthesized [Tyr3,Lys5(Boc)]octreotide acetate

Status: Synthetic Intermediate / Precursor Validation Target Receptor: Somatostatin Receptor Subtype 2 (SSTR2) Application: Quality Control (QC) & Structure-Activity Relationship (SAR) Verification Part 1: Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Synthetic Intermediate / Precursor Validation Target Receptor: Somatostatin Receptor Subtype 2 (SSTR2) Application: Quality Control (QC) & Structure-Activity Relationship (SAR) Verification

Part 1: Executive Summary & Strategic Context

In the development of radiopharmaceuticals and peptide therapeutics, [Tyr3,Lys5(Boc)]octreotide acetate represents a critical synthetic intermediate .

  • [Tyr3]: The substitution of Phenylalanine (Phe) with Tyrosine (Tyr) at position 3 is a functional modification designed to facilitate radioiodination (e.g.,

    
    I or 
    
    
    
    I labeling) or enhance hydrophilicity without compromising receptor affinity.
  • [Lys5(Boc)]: The tert-butyloxycarbonyl (Boc) protection on Lysine-5 is a temporary "mask."

Crucial Scientific Insight: Validation of this specific molecule is often counter-intuitive. Unlike the final drug, the Boc-protected form should exhibit negligible biological activity . The Lysine-5 residue is the anchor of the somatostatin pharmacophore; masking its amine side chain with a bulky, lipophilic Boc group sterically hinders the receptor-ligand interface.

Therefore, "validating" this molecule often means confirming its inactivity relative to the deprotected product, thereby proving the structural integrity of the protecting group prior to the final deprotection step.

Part 2: Comparative Performance Analysis

The following table contrasts the Boc-protected intermediate with its active derivatives and the clinical standard.

Table 1: Comparative Receptor Affinity & Functional Potency
Feature[Tyr3,Lys5(Boc)]octreotide [Tyr3]octreotide (TOC) Octreotide Acetate (Standard)
Role Synthetic Intermediate / Negative ControlFunctional Agonist / Precursor for LabelingClinical Gold Standard
SSTR2 Affinity (

)
> 1,000 nM (Low/Inactive) 0.2 – 2.5 nM (High) 0.4 – 1.5 nM (High)
SSTR2 Selectivity N/AHighHigh
Pharmacophore Status Disrupted (Lys5 amine blocked)Intact (Lys5 amine free)Intact (Lys5 amine free)
Primary Application Synthesis QC, Specificity TestingPeptide Receptor Radionuclide Therapy (PRRT)Acromegaly / NET Treatment

Interpretation: If your [Tyr3,Lys5(Boc)]octreotide sample shows nanomolar affinity (e.g., < 10 nM), your sample is likely contaminated with the deprotected [Tyr3]octreotide.

Part 3: Mechanistic Validation (The "Why")

To validate this molecule, one must understand the structural logic. The biological activity of octreotide analogs hinges on the


-turn comprising Phe-Trp-Lys-Thr .
Diagram 1: Pharmacophore Integrity & Steric Hindrance Logic

PharmacophoreLogic Octreotide Native Octreotide (Active) Tyr3Mod [Tyr3] Modification (Position 3) Octreotide->Tyr3Mod Maintains Backbone Lys5Boc [Lys5(Boc)] Protection (Position 5) Octreotide->Lys5Boc Blocks Critical Amine ReceptorPocket SSTR2 Binding Pocket (Aspartate Residue) Tyr3Mod->ReceptorPocket Fits Pocket NoBinding Steric Clash / No Charge (Inactive) Lys5Boc->NoBinding Boc Group too Bulky BindingEvent High Affinity Binding (Signal Transduction) ReceptorPocket->BindingEvent Electrostatic Interaction NoBinding->ReceptorPocket Fails to Dock

Caption: The Boc group on Lys5 prevents the critical electrostatic interaction with the Aspartate residue deep within the SSTR2 binding pocket, rendering the molecule inactive.

Part 4: Experimental Protocols

To validate the [Tyr3,Lys5(Boc)]octreotide acetate, you must run a comparative assay against [Tyr3]octreotide.

Protocol A: Competitive Radioligand Binding Assay (SSTR2)

Objective: Determine the


 to quantify the loss of affinity due to Boc protection.
  • Cell Line: CHO-K1 cells stably expressing human SSTR2 (hSSTR2).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 35,000

      
       for 45 min at 4°C.
      
    • Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM

      
      , 0.1% BSA).
      
  • Radioligand: [

    
    I]-[Tyr3]octreotide (Specific Activity ~2,000 Ci/mmol).
    
  • Assay Setup:

    • Total Binding: Membrane (20-50

      
      g protein) + Radioligand (0.05 nM).
      
    • Non-Specific Binding (NSB): Above + Excess unlabeled Octreotide (

      
      M).
      
    • Test Compounds: Titrate [Tyr3,Lys5(Boc)]octreotide (

      
       to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Readout: Measure radioactivity in a gamma counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model.

Success Criteria:

  • [Tyr3]octreotide (Control):

    
     nM.[1][2][3]
    
  • [Tyr3,Lys5(Boc)]octreotide (Test):

    
     nM (Shifted right by 3-4 logs).
    
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm that the Boc-protected peptide fails to activate the


 signaling pathway.
Diagram 2: Functional Assay Workflow

FunctionalAssay Forskolin Forskolin Treatment (Increases cAMP) AC Adenylyl Cyclase Forskolin->AC Stimulates SSTR2 SSTR2 Receptor GiProtein Gi Protein Activation SSTR2->GiProtein Activates Agonist [Tyr3]Octreotide (Active) Agonist->SSTR2 Binds BocAnalog [Tyr3,Lys5(Boc)] (Inactive) BocAnalog->SSTR2 No Binding GiProtein->AC Inhibits cAMP_Drop Decrease in cAMP (Positive Readout) AC->cAMP_Drop If Inhibited cAMP_High High cAMP Remains (Negative Readout) AC->cAMP_High If Uninhibited

Caption: Functional validation logic. The Boc-protected analog should fail to inhibit Adenylyl Cyclase, resulting in sustained high cAMP levels despite SSTR2 presence.

Methodology:

  • Seed Cells: 2,000 SSTR2-expressing cells/well in 384-well plates.

  • Stimulation: Add Forskolin (10

    
    M) to induce cAMP production.
    
  • Treatment: Add test compounds (Boc-protected vs. Deprotected) at 1

    
    M.
    
  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).

  • Result:

    • Active Control: Significant reduction in TR-FRET signal (cAMP inhibition).

    • Boc-Sample: Signal remains comparable to Forskolin-only control.

Part 5: References

  • Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. European Journal of Nuclear Medicine, 27(3), 273–282.

  • Ginj, M., et al. (2006). Radiolabeled Somatostatin Receptor Antagonists are Preferable to Agonists for In Vivo Peptide Receptor Targeting of Tumors. Proceedings of the National Academy of Sciences, 103(44), 16436–16441.

  • Hoyer, D., et al. (1995). Molecular Pharmacology of Somatostatin Receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 350, 441-453.

  • Schottelius, M., et al. (2004). Improvement of Pharmacokinetics of Radioiodinated Tyr3-Octreotide by Conjugation with Carbohydrates. Bioconjugate Chemistry, 15(4), 881–891.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [Tyr3,Lys5(Boc)]octreotide acetate

Executive Summary & Risk Profile [Tyr3,Lys5(Boc)]octreotide acetate is not merely a "chemical reagent"; it is a potent bioactive peptide intermediate . As a precursor to Octreotide (a somatostatin analog), it retains sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

[Tyr3,Lys5(Boc)]octreotide acetate is not merely a "chemical reagent"; it is a potent bioactive peptide intermediate . As a precursor to Octreotide (a somatostatin analog), it retains significant biological activity potential, including the inhibition of growth hormone, insulin, and glucagon secretion.[1]

The "Boc" Factor (Critical Insight): While Octreotide itself is hydrophilic, the tert-butyloxycarbonyl (Boc) protecting group on the Lysine-5 residue significantly increases the lipophilicity of this intermediate.

  • Risk Implication: This structural modification theoretically enhances dermal permeation rates compared to the final API (Active Pharmaceutical Ingredient). Standard peptide safety protocols must be elevated to account for this increased skin absorption risk.

Hazard Classification (Control Banding)

Due to the lack of a specific Occupational Exposure Limit (OEL) for this intermediate, we apply the Precautionary Principle , categorizing it based on the parent API's potency.

ParameterClassificationRationale
Control Band Band 4 (High Potency) Based on Octreotide's therapeutic dose (µg range) and reproductive toxicity potential.
Target OEL < 1.0 µg/m³ Default containment target for potent peptide intermediates.
Primary Routes Inhalation & Dermal Dust inhalation (solid state) and transdermal absorption (solution state).
Acute Effects Endocrine DisruptionHypoglycemia, bradycardia, and inhibition of gallbladder contractility.

PPE Selection Matrix

This matrix dictates the mandatory Personal Protective Equipment (PPE) based on the physical state of the material. Universal Requirement: All handling must occur within a certified Engineering Control (Fume Hood or Isolator).

Table 1: Task-Based PPE Requirements
Protective LayerTask A: Solid Handling (Weighing, Transferring Powder)Task B: Solution Handling (HPLC, Solubilization, Filtration)Technical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95 only if working inside a Class II BSC.N95 Mask (Minimum). Surgical masks are insufficient.Solids pose a high dust dispersion risk. Solutions pose an aerosol risk during pipetting.
Hand Protection Double Gloving (Nitrile/Nitrile) .Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Double Gloving (Nitrile/Nitrile) .Change outer gloves immediately upon splash.Nitrile offers superior resistance to organic solvents (DCM, DMF) used to dissolve Boc-peptides.
Body Protection Tyvek® Lab Coat (Disposable, elastic cuffs) + Sleeve Covers .Chemical Resistant Apron over standard lab coat.Tyvek prevents dust entrapment in fabric fibers. Aprons prevent solvent soak-through.
Eye Protection Chemical Goggles (Indirect Vent).Face Shield + Safety Glasses.[2][3]Goggles seal against airborne dust. Face shields protect against pressurized splashes (e.g., syringe filter failure).

Operational Workflows & Logic

Risk Assessment Logic

Before initiating any experiment, use this logic flow to determine the containment level.

RiskLogic Start Start: Handling [Tyr3,Lys5(Boc)]octreotide State Physical State? Start->State Solid Solid / Lyophilized Powder State->Solid Powder Liquid Solution (HPLC/Synthesis) State->Liquid Dissolved DustRisk High Risk: Dust Inhalation Solid->DustRisk SplashRisk High Risk: Dermal Absorption Liquid->SplashRisk Control1 Requirement: Balance Enclosure or Class II BSC + Static Control DustRisk->Control1 Control2 Requirement: Fume Hood (Sash at operational height) SplashRisk->Control2 Action1 PPE: PAPR + Double Nitrile + Tyvek Control1->Action1 Action2 PPE: N95 + Double Nitrile + Splash Apron Control2->Action2

Figure 1: Decision logic for Engineering Controls and PPE based on physical state.

Gowning Protocol (The "Clean-Dirty" Line)

Contamination often occurs after the experiment, during de-gowning. Follow this strict sequence to prevent tracking potent dust out of the lab.

  • Donning (Entering): Shoe Covers

    
     Bouffant Cap 
    
    
    
    Inner Gloves
    
    
    Lab Coat/Gown
    
    
    Outer Gloves (taped to sleeves).
  • Doffing (Exiting):

    • Step 1: Remove Outer Gloves (turn inside out).

    • Step 2: Remove Gown (roll from inside, keeping contaminated front contained).

    • Step 3: Remove Eye Protection.

    • Step 4: Remove Inner Gloves.

    • Step 5:Wash Hands immediately. [4]

Decontamination & Disposal

Chemical Deactivation

Peptides are susceptible to hydrolysis. While [Tyr3,Lys5(Boc)]octreotide is stable, it can be degraded using strong oxidation or extreme pH.

  • Surface Decontamination: Use 10% Sodium Hypochlorite (Bleach) solution. Allow a contact time of 15 minutes to ensure peptide bond cleavage and oxidation of the sensitive Tryptophan and Cysteine residues. Follow with a water rinse to remove bleach residue, then 70% Ethanol.

  • Spill Response: Do not dry-sweep powder. Cover with wet paper towels (soaked in weak bleach), then scoop into a biohazard bag.

Disposal Workflow

Do not dispose of this intermediate in general trash or down the drain.[5]

Disposal Waste Peptide Waste Generation Type Waste Type? Waste->Type SolidW Solids (Vials, Gloves, Wipes) Type->SolidW LiquidW Liquids (Mother Liquor, HPLC Waste) Type->LiquidW Sharps Sharps (Needles) Type->Sharps Bin1 Double-Bagged Biohazard/Chem Waste Bin SolidW->Bin1 Bin2 Carboy: 'Halogenated' or 'Non-Halogenated' (Label: Potent Peptide) LiquidW->Bin2 Bin3 Rigid Sharps Container (Do NOT Recap) Sharps->Bin3 Destruction High-Temp Incineration (RCRA Regulated) Bin1->Destruction Bin2->Destruction Bin3->Destruction

Figure 2: Waste segregation and destruction flow. Incineration is mandatory for potent peptide intermediates.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[6] Alert: Monitor for signs of hypoglycemia (dizziness, sweating) due to systemic absorption.

  • Skin Contact:

    • Do NOT use ethanol (this may increase absorption of the Boc-protected peptide).

    • Wash with copious amounts of soap and water for 15 minutes.[7]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Octreotide Acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: Categorization and Handling. (Industry Standard Reference for Band 4 Compounds).
  • Muttenthaler, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Retrieved from [Link]

Sources

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